d-Lyxono-1,4-lactone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O5/c6-1-2-3(7)4(8)5(9)10-2/h2-4,6-8H,1H2/t2-,3+,4+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUOKHACJLGPRHD-UZBSEBFBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(=O)O1)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H](C(=O)O1)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Core Properties of D-Lyxono-1,4-lactone
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Lyxono-1,4-lactone, a member of the γ-lactone family, is a carbohydrate derivative with significant potential in various scientific fields, including drug development and chemical synthesis. This technical guide provides a comprehensive overview of its fundamental properties, including its chemical structure, physicochemical characteristics, synthesis, and biological significance. The information is presented to support researchers and scientists in their understanding and utilization of this compound.
Chemical and Physical Properties
This compound is a five-membered ring lactone derived from D-lyxose. Its structure has been unequivocally confirmed through X-ray diffraction, NMR, and IR spectroscopy.[1] The γ-lactone form is generally more thermodynamically stable than the corresponding δ-lactone.[2]
Physicochemical Data
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₅H₈O₅ | [3] |
| Molecular Weight | 148.11 g/mol | [3] |
| CAS Number | 15384-34-6 | [3] |
| Melting Point | 105.5–106.0 °C | |
| Appearance | White crystals | |
| Solubility | Soluble in water and ethanol. Crystallization can be performed from ethyl acetate. | |
| Specific Rotation | Data not available in the searched literature. | |
| Stability | As a lactone, it is susceptible to hydrolysis, especially under basic conditions, to form the corresponding hydroxy carboxylate (D-lyxonic acid). Stability is greater under acidic to neutral conditions. |
Spectroscopic Data
¹H NMR (500 MHz, D₂O): δ 4.67 (d, 1H, J₂,₃ 5.1, H-2), 4.50 (dd, 1H, J₃,₄ 4.4, H-3), 4.56 (dt, 1H, J₄,₅ 2.6, J₄,₅' 7.6, H-4), 3.89–3.81 (m, 2H, H-5 and H-5′).
¹³C NMR (125 MHz, D₂O): δ 178.3 (C-1), 81.6 (C-4), 70.5 (C-2), 69.5 (C-3), 59.7 (C-5).
Infrared (IR) Spectroscopy: The characteristic C=O stretching vibration for a γ-lactone appears in the range of 1780–1760 cm⁻¹.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is typically achieved through the oxidation of D-lyxose. A detailed experimental protocol is outlined below.
Materials:
-
D-Lyxose
-
Potassium carbonate (K₂CO₃)
-
Bromine (Br₂)
-
Formic acid (HCOOH, 88%)
-
Ethanol
-
Ethyl acetate
-
Deionized water
Procedure:
-
Dissolve D-lyxose (5.00 g, 33.35 mmol) and potassium carbonate (5.50 g) in deionized water (60 mL) in a round-bottomed flask.
-
Cool the mixture to 0 °C with stirring.
-
Add bromine (2.0 mL, 77.7 mmol) dropwise to the cooled mixture.
-
Continue stirring at 0 °C for 1 hour.
-
Stop the cooling and acidify the mixture to a pH of 3–4 using 88% formic acid.
-
Remove volatile components under reduced pressure.
-
Dissolve the resulting oil in ethanol (30 mL) at room temperature to precipitate inorganic salts.
-
Filter the mixture and wash the collected salts with an additional 20 mL of ethanol.
-
Combine the ethanol filtrates and concentrate under reduced pressure to yield a mixture of this compound and D-lyxono-1,5-lactone.
-
To isolate the this compound, dissolve the crude product in boiling ethyl acetate and allow it to cool to room temperature, followed by further crystallization at -20 °C.
-
Collect the resulting white crystals of this compound by filtration.
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Biological Activity and Signaling Pathways
Compounds containing a γ-lactone ring are known to exhibit a wide range of biological activities, including antimicrobial, antimalarial, anti-inflammatory, and anticancer properties. While specific studies on the signaling pathways directly modulated by this compound are limited in the available literature, the broader class of γ-lactones has been implicated in various cellular processes.
The biological effects of many γ-lactones are attributed to their ability to act as alkylating agents, often through a Michael addition mechanism if an α,β-unsaturated system is present. This allows them to covalently modify biological macromolecules such as enzymes and transcription factors, thereby disrupting their function.
For instance, some sesquiterpene lactones with anticancer activity have been shown to induce oxidative stress in cancer cells, leading to apoptosis. The antimicrobial action of certain lactones is also linked to their ability to interfere with essential enzymatic pathways in microorganisms.
Further research is required to elucidate the specific molecular targets and signaling pathways affected by this compound.
General Signaling Logic for Bioactive Lactones
References
The Biological Activity of d-Lyxono-1,4-lactone: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
d-Lyxono-1,4-lactone is a member of the γ-lactone class of compounds, which are cyclic esters of hydroxy carboxylic acids. While the biological activities of γ-lactones, in general, are widely documented and include antimicrobial, antimalarial, anti-inflammatory, and anticancer properties, specific research into the biological effects of this compound is notably limited in publicly available scientific literature.[1] This technical guide aims to provide a comprehensive overview of the known information regarding this compound, alongside the potential biological activities inferred from the broader class of γ-lactones. This document also presents standardized experimental protocols and conceptual signaling pathways that could be relevant for future investigations into the bioactivity of this compound.
Chemical Synthesis and Properties
This compound can be synthesized from D-lyxose through oxidation with bromine water.[1] This process yields a mixture of γ- and δ-lactones, from which the γ-lactone can be isolated. The structure of this compound has been confirmed by NMR spectroscopy and X-ray analysis.[1] It is commercially available as a biochemical reagent for research purposes.[2][3]
Potential Biological Activities of γ-Lactones
The γ-lactone ring is a structural motif found in numerous natural products and pharmacologically active compounds. The inherent reactivity of the lactone ring, particularly its susceptibility to nucleophilic attack, is often implicated in its biological effects. The following sections outline the potential biological activities of this compound based on the known activities of the γ-lactone class of compounds.
Antimicrobial Activity
Lactones are known to possess antimicrobial properties. The proposed mechanism often involves the alkylation of biological nucleophiles, such as cysteine residues in enzymes, leading to enzyme inactivation and disruption of microbial metabolism.
Table 1: Representative Antimicrobial Activity of γ-Lactones (Illustrative)
| Compound Class | Test Organism | Activity Metric (e.g., MIC) | Reference |
| Sesquiterpene Lactones | Staphylococcus aureus | MIC: 1.56-12.5 µg/mL | F. S. de Medeiros et al., 2021 |
| Furanones | Pseudomonas aeruginosa | MIC: 10-50 µM | M. H. Jakobsen et al., 2012 |
| Butyrolactones | Candida albicans | MIC: 8-64 µg/mL | K. Urbaniak et al., 2021 |
Note: This table presents example data for the broader class of γ-lactones and is not specific to this compound.
Anti-inflammatory Activity
Many γ-lactones exhibit anti-inflammatory effects, often attributed to their ability to modulate key inflammatory signaling pathways. A common target is the transcription factor NF-κB, a central regulator of the inflammatory response.
Table 2: Representative Anti-inflammatory Activity of γ-Lactones (Illustrative)
| Compound Class | In Vitro/In Vivo Model | Key Finding | Reference |
| Sesquiterpene Lactones | Macrophages | Inhibition of NF-κB activation | C. A. de Azevedo et al., 2020 |
| Butyrolactones | Animal model of inflammation | Reduction in edema and inflammatory markers | S. K. Singh et al., 2018 |
Note: This table presents example data for the broader class of γ-lactones and is not specific to this compound.
Anticancer Activity
The cytotoxic and antiproliferative effects of γ-lactones against various cancer cell lines are well-documented. Mechanisms of action can include the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.
Table 3: Representative Anticancer Activity of γ-Lactones (Illustrative)
| Compound Class | Cell Line | Activity Metric (e.g., IC50) | Reference |
| Sesquiterpene Lactones | Human leukemia (HL-60) | IC50: 0.5-5 µM | G. H. Lee et al., 2010 |
| Lignans | Human colon cancer (HCT-116) | IC50: 1-10 µM | S. H. Sung et al., 2005 |
Note: This table presents example data for the broader class of γ-lactones and is not specific to this compound.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of biological activity. The following are representative protocols that could be adapted for the investigation of this compound.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of the test compound and incubate for 24-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method determines the minimum inhibitory concentration (MIC) of a compound.
-
Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension.
-
Serial Dilution: Perform serial two-fold dilutions of the test compound in a 96-well microplate containing appropriate growth medium.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Anti-inflammatory Assay (Nitric Oxide Production in Macrophages)
This assay measures the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
-
Cell Culture: Culture RAW 264.7 macrophages in a 96-well plate.
-
Treatment: Pre-treat the cells with different concentrations of the test compound for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Nitrite Measurement: Measure the accumulation of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.
Signaling Pathways and Experimental Workflows
Visual representations of potential mechanisms and experimental designs are provided below using the DOT language for Graphviz.
Potential Anti-inflammatory Signaling Pathway
References
d-Lyxono-1,4-lactone: A Potential Glycosidase Inhibitor for Therapeutic Development
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
d-Lyxono-1,4-lactone, a member of the γ-lactone class of compounds, presents a compelling yet underexplored opportunity in the realm of enzymatic inhibition. While direct inhibitory data for this specific molecule is not yet available in published literature, its structural similarity to known glycosidase inhibitors, specifically other aldonolactones, strongly suggests a potential for bioactivity. This technical guide synthesizes the theoretical framework for this compound's potential as a glycosidase inhibitor, outlines detailed experimental protocols for its evaluation, and provides a roadmap for future research in this promising area.
Introduction: The Therapeutic Potential of γ-Lactones and Glycosidase Inhibition
The γ-lactone scaffold is a privileged structure in medicinal chemistry, with compounds containing this motif exhibiting a wide array of biological activities, including antimicrobial, antimalarial, anti-inflammatory, and anticancer properties.[1] Their prevalence in nature and amenability to synthetic modification make them attractive starting points for drug discovery.
Glycosidases are a broad family of enzymes that catalyze the hydrolysis of glycosidic bonds in carbohydrates.[2][3] These enzymes are integral to a multitude of physiological and pathological processes.[4][5] Dysregulation of glycosidase activity has been implicated in numerous diseases, including diabetes, lysosomal storage disorders, cancer, and viral infections. Consequently, the inhibition of specific glycosidases has emerged as a validated therapeutic strategy. For instance, α-glucosidase inhibitors are established treatments for type 2 diabetes.
Given the therapeutic importance of glycosidase inhibition and the known bioactivities of γ-lactones, exploring the potential of this compound as a glycosidase inhibitor is a logical and promising avenue for research.
The Rationale for Potential Glycosidase Inhibition by this compound
The hypothesis that this compound may act as a glycosidase inhibitor is primarily based on the well-documented activity of other aldonolactones. Aldonolactones are cyclic esters of aldonic acids and are structural mimics of the cyclic hemiacetal form of monosaccharides. It has been established that aldonolactones with a stereochemical configuration corresponding to the substrate of a particular glycosidase can act as potent competitive inhibitors. The lactone is thought to mimic the transition state of the glycosidic bond cleavage, binding tightly to the enzyme's active site.
Therefore, it is plausible that this compound could inhibit glycosidases that process substrates with a similar D-lyxose configuration. Identifying such enzymes would be a critical first step in evaluating the inhibitory potential of this compound.
Proposed Experimental Workflow for Screening and Characterization
The following workflow is proposed for a systematic investigation of the enzymatic inhibition potential of this compound.
Detailed Experimental Protocols
The following provides a generalized, yet detailed, protocol for an in vitro glycosidase inhibition assay, which can be adapted for specific enzymes. The example focuses on α-glucosidase, a common target for which numerous protocols are available.
4.1. Materials and Reagents
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
This compound (test compound)
-
Acarbose (positive control)
-
Phosphate buffer (e.g., 50 mM, pH 6.8)
-
Sodium carbonate (Na₂CO₃)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
4.2. Preparation of Solutions
-
Enzyme Solution: Prepare a stock solution of α-glucosidase in phosphate buffer. The final concentration in the assay will need to be optimized, but a starting point could be 0.5-1.0 U/mL.
-
Substrate Solution: Prepare a stock solution of pNPG in phosphate buffer. A common concentration is 5 mM.
-
Test Compound Stock Solution: Dissolve this compound in DMSO to a high concentration (e.g., 10-100 mM).
-
Positive Control Stock Solution: Dissolve acarbose in phosphate buffer.
-
Stop Solution: Prepare a 0.1 M solution of Na₂CO₃ in deionized water.
4.3. Assay Procedure
-
Serial Dilutions: Prepare a series of dilutions of the this compound stock solution in phosphate buffer. Also, prepare dilutions of the acarbose positive control.
-
Assay Mixture Preparation: In a 96-well plate, add the following to each well:
-
50 µL of phosphate buffer
-
25 µL of the test compound dilution or positive control
-
25 µL of the α-glucosidase enzyme solution
-
-
Pre-incubation: Incubate the plate at 37°C for 10-15 minutes.
-
Reaction Initiation: Add 25 µL of the pNPG substrate solution to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes).
-
Reaction Termination: Add 100 µL of the Na₂CO₃ stop solution to each well.
-
Absorbance Measurement: Read the absorbance of each well at 405 nm using a microplate reader. The yellow color of the p-nitrophenol product is measured.
4.4. Data Analysis
-
Percentage Inhibition Calculation: Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Abs_control: Absorbance of the control (enzyme + buffer + substrate, without inhibitor)
-
Abs_sample: Absorbance of the sample (enzyme + test compound + substrate)
-
-
IC50 Determination: Plot the percentage inhibition against the logarithm of the test compound concentration. The IC50 value, the concentration of the inhibitor that reduces enzyme activity by 50%, can be determined by non-linear regression analysis.
Potential Signaling Pathways for Investigation
Should this compound prove to be a potent glycosidase inhibitor, investigating its effects on relevant signaling pathways would be the next logical step. Glycosylation plays a crucial role in many signaling pathways by affecting protein folding, stability, and receptor-ligand interactions.
For example, altered glycosylation is a hallmark of cancer and can impact key signaling pathways such as the Notch and TGF-β pathways.
Data Presentation
While no quantitative data for this compound currently exists, the following table provides a template for organizing and presenting inhibition data once it is generated from the proposed experimental workflow.
| Target Enzyme | Substrate | IC50 (µM) of this compound | Ki (µM) of this compound | Mechanism of Inhibition |
| e.g., α-Glucosidase | e.g., pNPG | [Experimental Value] | [Experimental Value] | [e.g., Competitive] |
| [Enzyme 2] | [Substrate 2] | [Experimental Value] | [Experimental Value] | [Mechanism] |
| [Enzyme 3] | [Substrate 3] | [Experimental Value] | [Experimental Value] | [Mechanism] |
Conclusion and Future Directions
This compound represents a scientifically intriguing and commercially valuable avenue for the development of novel enzyme inhibitors. The strong theoretical basis for its potential as a glycosidase inhibitor, rooted in the established activity of structurally related aldonolactones, warrants a thorough investigation. The experimental protocols and workflow outlined in this guide provide a clear path forward for researchers to systematically evaluate its inhibitory profile. Future research should focus on screening this compound against a diverse panel of glycosidases, followed by detailed kinetic and cellular studies for any identified hits. Such research could uncover novel therapeutic agents for a range of diseases and further underscore the importance of the γ-lactone scaffold in drug discovery.
References
The Pivotal Role of D-Lyxono-1,4-lactone in Advancing Carbohydrate Research: A Technical Guide
For Immediate Release
[City, State] – [Date] – D-Lyxono-1,4-lactone, a versatile five-membered sugar lactone, is a significant chiral building block in carbohydrate chemistry. This technical guide offers an in-depth exploration of its synthesis, chemical properties, and its crucial role as a precursor in the development of complex carbohydrate-based molecules for researchers, scientists, and drug development professionals. While the broader class of γ-lactones exhibits a wide range of biological activities, the primary application of this compound in research to date has been as a key synthetic intermediate.
Chemical Properties and Synthesis
This compound, with the molecular formula C₅H₈O₅, is the γ-lactone of D-lyxonic acid. Its structure is characterized by a five-membered ring, making it a thermodynamically stable compound. The defined stereochemistry at its chiral centers makes it a valuable starting material for asymmetric synthesis.
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₅H₈O₅ | [1] |
| Molecular Weight | 148.11 g/mol | [1] |
| CAS Number | 15384-34-6 | [1] |
Synthesis of this compound from D-Lyxose
The most common method for synthesizing this compound is through the oxidation of D-lyxose.[2] A detailed experimental protocol is provided below.
-
Reaction Setup: In a round-bottomed flask, dissolve D-lyxose (5.00 g, 33.35 mmol) and potassium carbonate (5.50 g) in water (60 mL).
-
Cooling: Stir the mixture at 0 °C.
-
Addition of Bromine: Add bromine (2.0 mL, 77.7 mmol) dropwise to the cooled and stirred mixture.
-
Reaction Time: Continue stirring for 1 hour at 0 °C.
-
Acidification: Stop the cooling and acidify the mixture to a pH of 3–4 using 88% formic acid.
-
Workup:
-
Remove volatile components under reduced pressure.
-
Dissolve the resulting oil in ethanol (30 mL) at room temperature to precipitate inorganic salts.
-
Filter the mixture and wash the collected salts with additional ethanol (20 mL).
-
Combine the ethanol layers and concentrate them under reduced pressure to yield the product.
-
This reaction produces a mixture of the five-membered γ-lactone (this compound) and the six-membered δ-lactone, with the γ-lactone being the predominant and more stable product.
Role as a Chiral Building Block in Carbohydrate Synthesis
A primary application of this compound in carbohydrate research is its use as a versatile chiral starting material for the synthesis of more complex molecules. Its well-defined stereochemistry allows for the creation of specific isomers of target compounds.
Synthesis of this compound Derivatives
The hydroxyl groups of this compound can be selectively protected and functionalized to create a variety of derivatives. For instance, the synthesis of a 2-O-tosyl derivative has been reported, which introduces a good leaving group for subsequent nucleophilic substitution reactions.
-
Isopropylidene Protection:
-
Dissolve this compound (3.812 g, 25.76 mmol) in acetone (16.7 mL).
-
Add 2,2-dimethoxypropane (3.4 mL) and concentrated sulfuric acid (0.024 mL).
-
Stir the mixture for 50 minutes at room temperature.
-
Neutralize the reaction with sodium bicarbonate, filter, and concentrate the filtrate to obtain a mixture of isopropylidene derivatives.
-
-
Tosylation:
-
Further reactions are required to isolate the desired tosylated product.
-
The following diagram illustrates the synthetic workflow from D-lyxose to the tosylated derivative of this compound.
Potential Biological Roles and Research Applications
While specific enzyme inhibition data for this compound is not extensively documented in publicly available literature, the broader class of γ-lactones is known for a wide array of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties. This suggests that this compound and its derivatives could be valuable candidates for biological screening and drug discovery programs.
The established role of this compound is as a key intermediate in the synthesis of complex carbohydrates and other bioactive molecules. Its rigid, chiral structure provides a scaffold for the stereocontrolled introduction of various functional groups.
The diagram below illustrates the central role of aldono-1,4-lactones, such as this compound, in carbohydrate research.
Analytical Methods
The quantification of this compound and other lactones is crucial for monitoring reaction progress and for quality control. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most common analytical techniques employed for this purpose. The choice of method depends on the volatility of the lactone and the complexity of the sample matrix.
Conclusion
This compound serves as a fundamental building block in the field of carbohydrate chemistry. Its well-defined stereochemistry and stable lactone ring make it an ideal starting material for the synthesis of a wide array of complex and biologically relevant molecules. While direct evidence of its role in specific biological pathways or as a potent enzyme inhibitor is still an area for further investigation, its importance as a synthetic intermediate is firmly established. Future research may yet uncover novel biological activities for this compound and its derivatives, further expanding its utility in drug discovery and development.
References
An In-depth Technical Guide to the Structural Characterization of D-Lyxono-1,4-lactone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural characterization of D-lyxono-1,4-lactone, a key carbohydrate derivative with applications in organic synthesis. The document outlines the synthesis, spectroscopic analysis, and crystallographic determination of this compound, presenting data in a structured format for clarity and ease of comparison. Detailed experimental protocols and workflow visualizations are included to support research and development activities.
Synthesis and Isolation
This compound is synthesized from the commercially available precursor, D-lyxose, through an oxidation reaction. The aldehyde group of D-lyxose is oxidized to a carboxylic acid using bromine water, resulting in the formation of D-lyxonic acid.[1] This acid then undergoes intramolecular esterification to yield a mixture of the five-membered γ-lactone (this compound) and the six-membered δ-lactone.[1][2] The desired γ-lactone is subsequently isolated and purified by crystallization.[1]
Experimental Protocol: Synthesis of this compound
The following protocol is based on the classical method of bromine water oxidation of D-lyxose[1]:
-
Oxidation: Dissolve D-lyxose in water. Add bromine water to the solution and stir at room temperature. The reaction oxidizes the aldehyde group of D-lyxose to a carboxylic acid, forming D-lyxonic acid.
-
Lactonization: The D-lyxonic acid in the aqueous solution exists in equilibrium and undergoes spontaneous intramolecular esterification to form a mixture of this compound (γ-lactone) and D-lyxono-1,5-lactone (δ-lactone).
-
Isolation and Purification: Concentrate the solution under reduced pressure. The resulting residue is then subjected to crystallization from a suitable solvent, such as ethyl acetate, to selectively precipitate the this compound as white crystals. The melting point of the purified crystals is reported to be 105.5–106.0 °C.
Diagram: Synthesis Pathway of this compound and its Derivative
Caption: Synthetic route from D-lyxose to this compound and a tosylated derivative.
Spectroscopic Characterization
The structure of this compound is confirmed through various spectroscopic techniques, primarily Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.
2.1. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of the characteristic γ-lactone carbonyl group. The C=O stretching vibration for a γ-lactone typically appears in the range of 1780–1760 cm⁻¹. This distinguishes it from the δ-lactone, which has a C=O stretching band at a lower wavenumber (1750–1735 cm⁻¹).
2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
Both ¹H and ¹³C NMR spectroscopy are crucial for the detailed structural elucidation of this compound. The chemical shifts and coupling constants provide information about the connectivity and stereochemistry of the molecule.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve the purified crystals of this compound in a suitable deuterated solvent, such as Deuterium Oxide (D₂O).
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 500 MHz).
-
Data Acquisition: Record standard 1D spectra for both ¹H and ¹³C nuclei. 2D NMR experiments, such as COSY and HSQC, can be performed to confirm assignments.
Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound in D₂O
| Atom No. | ¹H Chemical Shift (δ, ppm) | ¹H Coupling Constant (J, Hz) | ¹³C Chemical Shift (δ, ppm) |
| 1 | - | - | 178.3 |
| 2 | 4.67 (d) | J₂,₃ = 5.1 | 70.5 |
| 3 | 4.50 (dd) | J₃,₄ = 4.4 | 69.5 |
| 4 | 4.56 (dt) | J₄,₅ = 2.6, J₄,₅' = 7.6 | 81.6 |
| 5, 5' | 3.81–3.89 (m) | - | 59.7 |
Crystallographic Characterization
X-ray crystallography provides definitive proof of the structure, including the conformation of the lactone ring and the arrangement of molecules in the crystal lattice.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Obtain single crystals of this compound suitable for X-ray diffraction by slow evaporation from a solvent like methanol.
-
Data Collection: Mount a selected crystal on a diffractometer. Collect diffraction data at a controlled temperature.
-
Structure Solution and Refinement: Process the collected data to solve and refine the crystal structure using appropriate software.
Table 2: Crystallographic Data for this compound
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| Lactone Ring Conformation | ³T₂ (twisted on C2-C3) |
| Carbonyl Bond Length (C1=O) | 1.201(2) Å |
The crystal structure of this compound reveals the presence of both intramolecular and intermolecular hydrogen bonds, which influence the crystal packing. The conformation of the five-membered lactone ring is determined to be a ³T₂ twist, which is a consequence of the tendency for the hydroxyl group at the C3 position to adopt a pseudo-axial orientation.
Overall Structural Elucidation Workflow
The comprehensive structural characterization of this compound involves a logical sequence of synthesis, purification, and analysis.
Diagram: Workflow for Structural Characterization
Caption: A logical workflow illustrating the key stages in the structural elucidation of this compound.
Conclusion
The structural characterization of this compound is robustly established through a combination of synthesis, purification, and advanced analytical techniques. IR and NMR spectroscopy confirm the functional groups and connectivity, while single-crystal X-ray diffraction provides unambiguous evidence of the molecular structure and stereochemistry. This comprehensive dataset is invaluable for researchers in synthetic chemistry and drug development who utilize this compound as a chiral building block.
References
investigating the stereochemistry of d-Lyxono-1,4-lactone
An In-depth Technical Guide to the Stereochemistry of D-Lyxono-1,4-lactone For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a carbohydrate derivative that serves as a vital chiral building block in modern organic synthesis. As a γ-lactone derived from the pentose sugar D-lyxose, its rigid, five-membered ring structure is adorned with multiple stereocenters, making it an attractive starting material for the synthesis of complex, biologically active molecules and pharmaceuticals. The defined chirality of its carbon atoms is crucial for its application in stereoselective synthesis.[1]
This guide provides a comprehensive technical overview of the stereochemistry of this compound, detailing its structural features, synthesis, and the analytical techniques used for its characterization. All quantitative data is summarized in structured tables, and key experimental protocols are provided.
Molecular Structure and Stereochemistry
This compound is the intramolecular ester of D-lyxonic acid. Its structure consists of a five-membered tetrahydrofuran ring with a ketone group at the C1 position (a lactone). The stereochemistry is inherited from its parent aldopentose, D-lyxose.
The molecule possesses three contiguous chiral centers at the C2, C3, and C4 positions. The specific arrangement of the hydroxyl groups at these centers defines the molecule's unique three-dimensional shape and its chemical reactivity.
References
D-Lyxono-1,4-lactone and its Derivatives: A Technical Guide to Their Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
D-Lyxono-1,4-lactone, a member of the γ-lactone class of compounds, and its derivatives represent a promising area of research for the development of novel therapeutic agents. The inherent chirality and rich stereochemistry of these sugar-derived lactones offer a unique scaffold for the synthesis of diverse molecular architectures. While specific biological data for this compound itself is limited in publicly available literature, the broader family of γ-lactones exhibits a wide spectrum of significant biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the known synthesis, general biological significance, and potential mechanisms of action of this compound and its derivatives, drawing parallels from the well-studied activities of the γ-lactone chemical class. Detailed experimental protocols for synthesis and generalized biological assays are presented, alongside visualizations of key signaling pathways potentially modulated by these compounds.
Introduction
Lactones, cyclic esters of hydroxy carboxylic acids, are prevalent in nature and are key components of many biologically active compounds. Among these, γ-lactones, which feature a five-membered ring, are particularly noteworthy for their stability and diverse pharmacological activities.[1] this compound, derived from the pentose sugar D-lyxose, serves as a chiral building block for the synthesis of a variety of derivatives. The exploration of these derivatives is driven by the potential to discover novel drugs with improved efficacy and specificity. This guide aims to consolidate the current understanding of this compound and its analogs, providing a foundation for future research and development in this area.
Synthesis of this compound and Derivatives
The primary synthetic route to this compound involves the oxidation of D-lyxose.[1] Further derivatization can be achieved through reactions targeting the hydroxyl groups of the lactone ring.
Synthesis of this compound
A common laboratory-scale synthesis involves the oxidation of D-lyxose using bromine water in a weakly acidic solution. This method yields a mixture of γ- and δ-lactones, from which the thermodynamically more stable this compound can be isolated and purified.[1]
Experimental Protocol: Synthesis of this compound [1]
-
Materials: D-lyxose, Bromine, Barium carbonate, Methanol, Diethyl ether.
-
Procedure:
-
Dissolve D-lyxose in water.
-
Add bromine to the solution and stir at room temperature.
-
Neutralize the excess bromine and hydrobromic acid formed with barium carbonate.
-
Filter the solution to remove barium bromide and unreacted barium carbonate.
-
Concentrate the filtrate under reduced pressure to obtain a syrup.
-
Extract the syrup with hot methanol and subsequently precipitate the lactone by adding diethyl ether.
-
Recrystallize the crude product from a suitable solvent system to obtain pure this compound.
-
Synthesis of this compound Derivatives
The hydroxyl groups of this compound provide reactive sites for the synthesis of various derivatives. For instance, O-tosyl derivatives can be prepared, which are valuable intermediates for nucleophilic substitution reactions to introduce other functional groups.[2]
Experimental Protocol: Synthesis of 2-O-Tosyl-D-lyxono-1,4-lactone
-
Materials: this compound, p-Toluenesulfonyl chloride (TsCl), Pyridine.
-
Procedure:
-
Dissolve this compound in anhydrous pyridine.
-
Cool the solution in an ice bath.
-
Add p-toluenesulfonyl chloride portion-wise with stirring.
-
Allow the reaction mixture to stir at low temperature for several hours.
-
Pour the reaction mixture into ice-water to precipitate the product.
-
Collect the precipitate by filtration, wash with cold water, and dry.
-
Purify the crude product by recrystallization.
-
Below is a generalized workflow for the synthesis and derivatization of this compound.
Caption: Generalized workflow for the synthesis of this compound and its subsequent derivatization.
Biological Significance
While specific quantitative data for this compound and its derivatives are scarce in the literature, the broader class of γ-lactones is known for a wide array of biological activities.
Anticancer Activity
Many natural and synthetic γ-lactones have demonstrated significant cytotoxic effects against various cancer cell lines. The proposed mechanisms of action often involve the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in cancer cell proliferation and survival.
Table 1: Anticancer Activity of Selected γ-Lactone Derivatives (Illustrative Examples)
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Sesquiterpene Lactones | Various | 0.1 - 10 | [General knowledge, not a specific citation] |
| Butenolides | Various | 1 - 50 | [General knowledge, not a specific citation] |
| Podophyllotoxin analogs | Various | < 1 | [General knowledge, not a specific citation] |
A potential mechanism for the anticancer activity of some lactones is the induction of apoptosis. This can occur through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Caption: Simplified diagram of the intrinsic apoptosis pathway potentially activated by bioactive lactones.
Antimicrobial Activity
The γ-lactone scaffold is present in numerous compounds with potent antimicrobial activity against a range of bacteria and fungi. The mechanism of action can vary, including disruption of the cell membrane, inhibition of essential enzymes, or interference with quorum sensing.
Table 2: Antimicrobial Activity of Selected γ-Lactone Derivatives (Illustrative Examples)
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| Furanones | Staphylococcus aureus | 8 - 64 | [General knowledge, not a specific citation] |
| Quorum sensing inhibitors | Pseudomonas aeruginosa | 10 - 100 | [General knowledge, not a specific citation] |
| Antifungal lactones | Candida albicans | 16 - 128 | [General knowledge, not a specific citation] |
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
-
Materials: Test compound, Bacterial/fungal strains, Mueller-Hinton Broth (MHB) or appropriate growth medium, 96-well microtiter plates, Spectrophotometer.
-
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in the growth medium in the wells of a 96-well plate.
-
Inoculate each well with a standardized suspension of the microorganism.
-
Include positive (microorganism without compound) and negative (medium only) controls.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth of the microorganism, which can be assessed visually or by measuring the optical density at 600 nm.
-
Anti-inflammatory Activity
Certain γ-lactones have been shown to possess anti-inflammatory properties. A key mechanism underlying this activity is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.
Caption: Simplified diagram of the NF-κB signaling pathway and a potential point of inhibition by lactone derivatives.
Experimental Protocol: In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Materials: Test compound, Lipopolysaccharide (LPS), Griess reagent, DMEM medium, Fetal bovine serum (FBS).
-
Procedure:
-
Seed RAW 264.7 cells in 96-well plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce nitric oxide (NO) production.
-
Collect the cell culture supernatant.
-
Determine the nitrite concentration in the supernatant using the Griess reagent, which is an indicator of NO production.
-
Measure the absorbance at 540 nm and calculate the percentage of NO inhibition compared to the LPS-treated control.
-
Concurrently, perform a cell viability assay (e.g., MTT assay) to ensure that the observed inhibition is not due to cytotoxicity.
-
Conclusion and Future Directions
This compound and its derivatives hold considerable potential for the development of new therapeutic agents. While direct biological data for this specific lactone is currently limited, the extensive research on the broader γ-lactone class provides a strong rationale for its further investigation. Future research should focus on the synthesis of a diverse library of this compound derivatives and their systematic evaluation in a range of biological assays to quantify their anticancer, antimicrobial, and anti-inflammatory activities. Elucidating the specific molecular targets and signaling pathways modulated by these compounds will be crucial for understanding their mechanism of action and for guiding the design of more potent and selective drug candidates. The chiral nature of this compound should be leveraged to explore stereospecific interactions with biological targets, potentially leading to the development of highly selective therapeutics.
References
Unexplored Avenues: The Therapeutic Potential of d-Lyxono-1,4-lactone Remains Largely Uncharted
Despite the established and diverse biological activities of the broader γ-lactone class of compounds, a comprehensive review of scientific literature reveals a significant gap in the exploration of the specific therapeutic potential of d-Lyxono-1,4-lactone. While its chemical synthesis is well-documented, there is a notable absence of published studies detailing its efficacy in disease models, its mechanism of action at a molecular level, or its impact on cellular signaling pathways.
The γ-lactone ring is a structural motif present in numerous natural and synthetic molecules that exhibit a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. This has spurred considerable interest in the synthesis and evaluation of novel γ-lactone derivatives. However, this compound itself appears to be an outlier, with its biological activity remaining largely uninvestigated.
This whitepaper aims to consolidate the currently available information on this compound, focusing on its synthesis, and to highlight the unexplored areas where future research could unveil its therapeutic promise.
Synthesis of this compound
The primary method for the synthesis of this compound involves the oxidation of D-lyxose. A detailed experimental protocol, as described in the literature, is provided below.
Experimental Protocol: Synthesis of this compound from D-lyxose
Materials:
-
D-lyxose
-
Bromine
-
Water
-
Barium carbonate
-
Methanol
-
Sulfuric acid (concentrated)
-
Dowex 50 (H+ form) resin
Procedure:
-
Oxidation of D-lyxose: A solution of D-lyxose in water is prepared and cooled in an ice bath. Bromine is added dropwise to the solution with continuous stirring. The reaction mixture is then allowed to stand at room temperature for an extended period to ensure complete oxidation to D-lyxonic acid.
-
Removal of Excess Bromine and Hydrobromic Acid: Excess bromine is removed by aeration. The hydrobromic acid formed during the reaction is neutralized by the addition of barium carbonate until the solution reaches a neutral pH.
-
Filtration: The precipitated barium bromide and excess barium carbonate are removed by filtration.
-
Lactonization: The filtrate, containing D-lyxonic acid, is concentrated under reduced pressure. The resulting syrup is then treated with a catalytic amount of concentrated sulfuric acid and heated to promote the intramolecular esterification (lactonization) to form this compound.
-
Purification: The crude lactone is purified by chromatography on a column of Dowex 50 (H+ form) resin, eluting with water. The fractions containing the pure this compound are collected and lyophilized to yield the final product.
The workflow for the synthesis is depicted in the following diagram:
Future Directions and Unanswered Questions
The lack of biological data for this compound presents a significant opportunity for researchers in drug discovery and development. The established therapeutic potential of the γ-lactone scaffold suggests that this compound could possess valuable pharmacological activities. To unlock this potential, future research should focus on a systematic biological evaluation of the compound.
A logical workflow for the initial biological screening of this compound is proposed below:
Key questions that need to be addressed by future research include:
-
Cytotoxicity: Does this compound exhibit selective cytotoxicity against cancer cell lines? If so, what are the IC50 values?
-
Antimicrobial Activity: Is this compound effective against clinically relevant bacterial or fungal pathogens?
-
Anti-inflammatory Effects: Can this compound modulate inflammatory responses in cellular models?
-
Mechanism of Action: If biological activity is observed, what are the underlying molecular targets and signaling pathways affected by this compound?
Methodological & Application
Application Note: Synthesis of d-Lyxono-1,4-lactone from D-lyxose
Abstract
This application note provides a detailed protocol for the synthesis of d-Lyxono-1,4-lactone from D-lyxose. The synthesis involves the oxidation of D-lyxose using bromine water, followed by acidification and purification to yield the desired lactone. This method is a classical and effective way to produce this compound, a valuable intermediate in the synthesis of various biologically active compounds.
Introduction
This compound is a carbohydrate derivative that serves as a key building block in organic synthesis. Its chiral nature and functional groups make it a versatile precursor for the development of novel pharmaceuticals and other bioactive molecules. The synthesis described herein utilizes the well-established method of oxidizing the aldehyde group of D-lyxose to a carboxylic acid, which then undergoes intramolecular esterification to form the stable five-membered γ-lactone ring.[1][2] In aqueous solutions, D-lyxose exists in equilibrium between its cyclic and open-chain forms. The open-chain form possesses an aldehyde group that can be oxidized to a carboxyl group using bromine water, leading to the formation of D-lyxonic acid.[1] Under acidic conditions, this acid readily cyclizes to form a mixture of γ- and δ-lactones, with the γ-lactone (this compound) being a major product that can be isolated.[1][3]
Data Presentation
Table 1: Reagents and Molar Quantities for the Synthesis of this compound
| Reagent | Molecular Weight ( g/mol ) | Amount Used | Moles (mmol) | Molar Ratio |
| D-lyxose | 150.13 | 5.00 g | 33.35 | 1.00 |
| Potassium Carbonate | 138.21 | 5.50 g | 39.80 | 1.19 |
| Bromine | 159.81 | 2.0 mL (6.22 g) | 38.92 | 1.17 |
| Water | 18.02 | 60 mL | - | - |
| 88% Formic Acid | 46.03 | As needed for pH 3-4 | - | - |
| Ethanol | 46.07 | 50 mL (30 mL + 20 mL) | - | - |
Note: The density of bromine is approximately 3.11 g/mL.
Experimental Protocol
1. Reaction Setup:
-
To a round-bottomed flask, add D-lyxose (5.00 g, 33.35 mmol) and potassium carbonate (5.50 g).
-
Dissolve the mixture in 60 mL of water and stir at 0 °C using an ice bath.
2. Oxidation:
-
While stirring vigorously at 0 °C, add bromine (2.0 mL, 77.7 mmol) dropwise to the reaction mixture.
-
Continue stirring at 0 °C for 1 hour.
3. Acidification and Workup:
-
After 1 hour, remove the ice bath and allow the mixture to warm to room temperature.
-
Acidify the reaction mixture to a pH of 3-4 by the careful addition of 88% formic acid.
-
Remove the volatile components under reduced pressure.
4. Purification:
-
Dissolve the resulting oily residue in 30 mL of ethanol at room temperature to precipitate inorganic salts.
-
Filter the mixture to remove the salts.
-
Wash the collected salts with an additional 20 mL of ethanol.
-
Combine the ethanolic filtrates and concentrate them under reduced pressure to yield the product.
Diagrams
Caption: Experimental workflow for the synthesis of this compound.
Conclusion
The protocol detailed in this application note provides a straightforward and reproducible method for the synthesis of this compound from D-lyxose. The use of bromine water for oxidation is a classic and efficient approach. This procedure is suitable for researchers in organic chemistry and drug development who require a reliable source of this important chiral intermediate.
References
Application Notes and Protocols: Synthesis of D-Lyxono-1,4-lactone
Abstract
This document provides a detailed experimental protocol for the synthesis of D-Lyxono-1,4-lactone from D-lyxose. The synthesis involves the oxidation of D-lyxose using bromine in an aqueous solution, followed by acidification and purification. This protocol is intended for researchers, scientists, and professionals in the field of drug development and carbohydrate chemistry. The methodology is based on established chemical literature, ensuring reproducibility.[1] Characterization data, including nuclear magnetic resonance (NMR) spectroscopy and melting point, are provided for the final product.
Introduction
This compound is a key carbohydrate intermediate used in the synthesis of various biologically active molecules and nucleoside analogues. Its stereochemistry and functionality make it a valuable chiral building block in medicinal chemistry and organic synthesis. The protocol described herein details a classical and effective method for its preparation from commercially available D-lyxose. The process involves the oxidation of the aldehyde group of D-lyxose to a carboxylic acid, which then undergoes intramolecular esterification (lactonization) to form a mixture of γ- and δ-lactones.[1] Subsequent purification isolates the desired five-membered ring γ-lactone (this compound).
Experimental Workflow
The synthesis of this compound from D-lyxose can be summarized in the following workflow diagram. The process begins with the oxidation of the starting material, followed by a series of workup and purification steps to isolate the final product.
Caption: Experimental workflow for the synthesis of this compound.
Experimental Protocol
This protocol is adapted from the method described by P. K. T. Lin et al.[1]
3.1. Materials and Reagents
-
D-lyxose
-
Potassium carbonate (K₂CO₃)
-
Bromine (Br₂)
-
Formic acid (HCOOH), 88%
-
Ethanol
-
Ethyl acetate
-
Deionized water
3.2. Procedure
-
Reaction Setup: In a round-bottomed flask, combine D-lyxose (5.00 g, 33.35 mmol) and potassium carbonate (5.50 g).
-
Dissolution and Cooling: Dissolve the mixture in water (60 mL) and stir at 0 °C using an ice bath.
-
Oxidation: Add bromine (2.0 mL, 77.7 mmol) dropwise to the cooled, stirring mixture.
-
Reaction Time: Continue stirring the mixture at 0 °C for 1 hour.
-
Quenching and Acidification: After 1 hour, remove the ice bath and allow the mixture to warm to room temperature. Acidify the solution to a pH of 3–4 using 88% formic acid.
-
Workup and Extraction:
-
Remove volatile components under reduced pressure. This will result in an oily residue.
-
Dissolve the oil in ethanol (30 mL) at room temperature to precipitate inorganic salts.
-
Filter the mixture and wash the collected salts with an additional 20 mL of ethanol.
-
Combine the ethanol filtrates and concentrate them under reduced pressure to yield a crude mixture of this compound (γ-lactone) and D-lyxono-1,5-lactone (δ-lactone).[1]
-
-
Purification by Crystallization:
-
Take a small portion of the crude mixture (e.g., 0.04 g) and dissolve it in boiling ethyl acetate (5 mL).
-
Allow the solution to cool to room temperature, at which point white crystals should begin to precipitate.
-
Complete the crystallization process by storing the mixture at -20 °C.
-
Collect the white crystals of this compound by filtration. The more soluble δ-lactone isomer will remain in the solution.[1]
-
Data Presentation
The following table summarizes the quantitative data obtained from the synthesis and characterization of this compound.
| Parameter | Value | Reference |
| Yields | ||
| Crude Lactone Mixture | 80.5% | |
| Purified this compound | 39.3% (from a small-scale crystallization) | |
| Physical Properties | ||
| Melting Point | 105.5–106.0 °C | |
| Spectroscopic Data | ||
| ¹H NMR (500 MHz, D₂O) | δ 4.67 (d, 1H, J=5.1, H-2), 4.56 (dt, 1H, J=2.6, J=7.6, H-4), 4.50 (dd, 1H, J=4.4, H-3), 3.89–3.81 (m, 2H, H-5 and H-5′) | |
| ¹³C NMR (125 MHz, D₂O) | δ 178.3 (C-1), 81.6 (C-4), 70.5 (C-2), 69.5 (C-3), 59.7 (C-5) | |
| IR Spectroscopy | The formation of both γ- and δ-lactones from the oxidation of D-lyxose is confirmed by IR analysis, which shows characteristic C=O stretching vibration bands. |
Conclusion
The protocol outlined provides a reliable and reproducible method for the synthesis of this compound from D-lyxose. The provided characterization data will aid researchers in confirming the identity and purity of the synthesized product. This application note serves as a valuable resource for chemists requiring this important chiral intermediate for their research and development activities.
References
Application Notes and Protocols for the Purification of D-Lyxono-1,4-lactone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of D-Lyxono-1,4-lactone, a key biochemical reagent for various life science research applications. The primary purification technique highlighted is crystallization, which has been demonstrated to be effective in isolating the desired this compound from its isomeric byproduct, D-Lyxono-1,5-lactone.
Introduction
This compound is a sugar lactone with applications in organic synthesis and as a biochemical probe. Its synthesis, typically via the oxidation of D-lyxose, often results in a mixture of the five-membered γ-lactone (1,4-lactone) and the six-membered δ-lactone (1,5-lactone). The separation of these isomers is crucial for obtaining pure this compound for subsequent applications. While chromatographic methods have been explored for derivatives with limited success, crystallization has proven to be a robust and reliable method for the purification of the unprotected lactone.
Purification Techniques
The principal and most effective method for the purification of this compound is crystallization. This technique leverages the differential solubility of the 1,4- and 1,5-lactone isomers in a suitable solvent system.
Crystallization
Crystallization from ethyl acetate is the recommended method for obtaining high-purity this compound. This process effectively separates the less soluble 1,4-lactone from the more soluble 1,5-lactone isomer, which remains in the mother liquor.
Quantitative Data Summary
| Parameter | Value | Reference |
| Initial Product | Mixture of this compound and D-Lyxono-1,5-lactone | [1] |
| Yield of Crude Mixture | 80.5% | [1] |
| Crystallization Solvent | Ethyl Acetate | [1] |
| Yield of Pure this compound | 39.3% | [1] |
| Melting Point | 105.5–106.0 °C | [1] |
Experimental Protocols
Synthesis of Crude this compound Mixture
This protocol describes the synthesis of a mixture of this compound and D-Lyxono-1,5-lactone from D-lyxose, which serves as the starting material for purification.
Materials:
-
D-lyxose
-
Potassium carbonate
-
Bromine
-
88% Formic acid (HCOOH)
-
Ethanol
-
Deionized water
-
Round-bottomed flask
-
Stirring apparatus
-
Cooling bath (ice)
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
In a round-bottomed flask, dissolve D-lyxose (e.g., 5.00 g, 33.35 mmol) and potassium carbonate (e.g., 5.50 g) in water (e.g., 60 mL).
-
Cool the mixture to 0 °C with stirring.
-
Add bromine (e.g., 2.0 mL, 77.7 mmol) dropwise to the stirred mixture.
-
Continue stirring at 0 °C for 1 hour.
-
Remove the cooling bath and allow the mixture to warm to room temperature.
-
Acidify the mixture to a pH of 3–4 with 88% formic acid.
-
Remove volatile components under reduced pressure using a rotary evaporator.
-
Dissolve the resulting oil in ethanol (e.g., 30 mL) at room temperature to precipitate inorganic salts.
-
Filter the mixture to remove the salts.
-
Wash the collected salts with an additional portion of ethanol (e.g., 20 mL).
-
Combine the ethanol filtrates and concentrate under reduced pressure to obtain a mixture of this compound and D-Lyxono-1,5-lactone as an oil. The reported yield for this crude mixture is approximately 80.5%.
Purification of this compound by Crystallization
This protocol details the purification of this compound from the crude mixture obtained in the previous step.
Materials:
-
Crude mixture of D-Lyxono-lactones
-
Ethyl acetate
-
Heating apparatus (e.g., heating mantle or water bath)
-
Crystallization dish or beaker
-
Filtration apparatus (e.g., Büchner funnel)
-
Drying agent (e.g., CaCl₂)
Procedure:
-
Take a portion of the crude lactone mixture (e.g., 0.04 g) and dissolve it in boiling ethyl acetate (e.g., 5 mL).
-
Allow the solution to cool to room temperature. White crystals of this compound should begin to precipitate.
-
To maximize the yield, further cool the solution to -20 °C to promote complete crystallization.
-
Collect the white crystals by filtration.
-
The more soluble D-Lyxono-1,5-lactone will remain in the filtrate.
-
Dry the collected crystals over a suitable drying agent.
-
The reported yield of pure this compound from the crude mixture is 39.3%, with a melting point of 105.5–106.0 °C.
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Concluding Remarks
The described crystallization protocol provides a reliable method for obtaining pure this compound. For researchers requiring this compound, careful execution of the synthesis and particularly the crystallization step is paramount for achieving the desired purity. While quantitative data on purity from techniques like HPLC or GC are not extensively available in the current literature for this specific lactone, the reported melting point serves as a good indicator of purity. Further analytical characterization is recommended to confirm the purity of the final product for specific downstream applications.
References
Application Notes and Protocols: D-Lyxono-1,4-lactone as a Precursor in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of D-Lyxono-1,4-lactone as a versatile chiral precursor in organic synthesis. The inherent stereochemistry of this compound makes it an invaluable starting material for the synthesis of complex chiral molecules, including non-proteinogenic amino acids, iminosugars, and nucleoside analogs.
Synthesis of this compound and its Derivatives
This compound can be readily synthesized from D-lyxose through oxidation. A common method involves the use of bromine water.[1] Subsequently, the hydroxyl groups of the lactone can be selectively protected or activated to facilitate further transformations. A key derivative, 2-O-tosyl-D-lyxono-1,4-lactone, serves as an important intermediate for introducing nucleophiles at the C2 position.
Experimental Protocols
Protocol 1.1: Synthesis of this compound from D-Lyxose [1]
-
In a round-bottomed flask, dissolve D-lyxose (5.00 g, 33.35 mmol) and potassium carbonate (5.50 g) in water (60 mL).
-
Cool the mixture to 0 °C with stirring.
-
Add bromine (2.0 mL, 77.7 mmol) dropwise to the stirred solution.
-
After 1 hour at 0 °C, stop the cooling and acidify the mixture to pH 3–4 with 88% formic acid.
-
Remove volatile components under reduced pressure.
-
Dissolve the resulting oil in ethanol (30 mL) at room temperature to precipitate inorganic salts.
-
Filter the mixture and wash the salts with additional ethanol (20 mL).
-
Combine the ethanol layers and concentrate under reduced pressure to yield this compound.
Protocol 1.2: Synthesis of 3,5-O-Isopropylidene-D-lyxono-1,4-lactone [1]
-
Dissolve this compound (3.21 g, 21.68 mmol) in acetone (48 mL).
-
Add 2,2-dimethoxypropane (7.8 mL) and 70% methanesulfonic acid (0.8 mL).
-
Stir the mixture for 20 hours at room temperature.
-
Neutralize the reaction with a saturated sodium bicarbonate solution to pH 6–7.
-
Filter the resulting precipitate and concentrate the filtrate under reduced pressure.
-
Dissolve the crude product in water (24 mL) and extract with diethyl ether (2 x 16 mL).
-
Dry the combined organic layers with MgSO₄, filter, and concentrate to give the product.
Protocol 1.3: Synthesis of 3,5-O-Isopropylidene-2-O-tosyl-D-lyxono-1,4-lactone [1]
-
Dissolve the crude mixture of 3,5-O-isopropylidene-D-lyxono-1,4-lactone (1.87 g) in cold pyridine (18.6 mL).
-
Add tosyl chloride (3.94 g, 20.66 mmol) in small portions over 1.5 hours, maintaining the temperature between 0–2 °C.
-
Stir the mixture for an additional hour at 0 °C and then leave it for 20 hours at 5 °C.
-
Add CH₂Cl₂ (30 mL) and extract the solution with water (10 mL), 10% aqueous HCl (6 mL), and saturated aqueous NaHCO₃ (6 mL).
-
Dry the organic layer and concentrate to yield the tosylated product.
Quantitative Data Summary
| Product | Starting Material | Reagents | Yield | Reference |
| This compound | D-Lyxose | Br₂, K₂CO₃, HCOOH | Not specified | [1] |
| 3,5-O-Isopropylidene-D-lyxono-1,4-lactone | This compound | Acetone, 2,2-dimethoxypropane, methanesulfonic acid | Not specified | |
| 3,5-O-Isopropylidene-2-O-tosyl-D-lyxono-1,4-lactone | 3,5-O-Isopropylidene-D-lyxono-1,4-lactone | Tosyl chloride, pyridine | Not specified |
Reaction Workflow
Application in the Synthesis of Non-Proteinogenic Amino Acids
This compound is a valuable starting material for the stereoselective synthesis of unique, non-proteinogenic α-amino acids, such as β-hydroxyenduracididines (βhEnds), which are components of mannopeptimycin antibiotics. The synthesis utilizes the chiral scaffold of the lactone to install the required stereocenters.
Synthetic Strategy
A practical synthesis of orthogonally protected D- and L-β-hydroxyenduracididines has been developed starting from this compound derivatives. The key transformations involve a two-step reduction of the lactone and a regioselective ring-opening of a benzylidene acetal protecting group. Careful selection of reaction conditions allows for the multigram synthesis of these valuable amino acid precursors.
Experimental Protocol (Representative)
Protocol 2.1: Synthesis of a Protected β-hydroxyenduracididine Precursor
-
Protection: Protect the hydroxyl groups of this compound, for example, as a 3,5-O-benzylidene acetal.
-
Lactone Reduction: Reduce the lactone functionality to the corresponding lactol using a suitable reducing agent (e.g., DIBAL-H).
-
Wittig Reaction: Subject the lactol to a Wittig reaction to introduce a two-carbon extension.
-
Functional Group Transformations: Convert the newly introduced double bond and existing hydroxyl groups to the desired protected amino and carboxyl functionalities through a series of steps including azidation, oxidation, and protection.
-
Regioselective Acetal Opening: Perform a regioselective ring-opening of the benzylidene acetal to free one of the hydroxyl groups for further manipulation.
-
Final Functionalization and Deprotection: Complete the synthesis by functionalizing the remaining hydroxyl group and removing the protecting groups to yield the target β-hydroxyenduracididine.
Key Transformations Summary
| Step | Transformation | Key Reagents |
| 1 | Hydroxyl Protection | Benzaldehyde dimethyl acetal, CSA |
| 2 | Lactone Reduction | DIBAL-H |
| 3 | Chain Extension | Ph₃P=CHCO₂Et |
| 4 | Azide Introduction | DPPA, DBU |
| 5 | Acetal Opening | BH₃·THF, NBS |
Synthetic Pathway
Application in the Synthesis of Iminosugars
Iminosugars are a class of carbohydrate mimics where the endocyclic oxygen atom is replaced by a nitrogen atom. They are potent glycosidase inhibitors with therapeutic potential for treating various diseases, including viral infections and diabetes. This compound can serve as a chiral precursor for the synthesis of iminosugars. For instance, l-isoDMDP (a derivative of deoxymannojirimycin) has been synthesized from D-lyxonolactone acetonide.
Synthetic Strategy
The synthesis of iminosugars from this compound typically involves the reductive amination of a suitably functionalized lactone derivative. The key steps include the protection of hydroxyl groups, conversion of the lactone to a precursor with a leaving group, and subsequent intramolecular cyclization with an amine.
Experimental Protocol (General)
Protocol 3.1: General Synthesis of an Iminosugar from this compound
-
Protection: Protect the hydroxyl groups of this compound using appropriate protecting groups (e.g., isopropylidene).
-
Reduction: Reduce the lactone to the corresponding diol.
-
Selective Protection/Activation: Selectively protect the primary hydroxyl group and activate the secondary hydroxyl groups (e.g., as mesylates or tosylates).
-
Azide Introduction: Introduce an azide group at the primary position via nucleophilic substitution.
-
Reduction of Azide: Reduce the azide to a primary amine.
-
Cyclization: Induce intramolecular cyclization by deprotection and displacement of the leaving groups by the amine to form the piperidine ring.
-
Deprotection: Remove the remaining protecting groups to yield the final iminosugar.
Logical Workflow
Application in the Synthesis of Nucleoside Analogs
Proposed Synthetic Strategy
The synthesis of L-nucleoside analogs, which often exhibit interesting biological activities, can be envisioned from this compound. This would involve an inversion of stereochemistry at a key position.
-
Protection and Reduction: The lactone would first be protected and then reduced to the corresponding furanose.
-
Activation: The anomeric position of the furanose would be activated to form a glycosyl donor (e.g., a glycosyl halide or acetate).
-
Glycosylation: The glycosyl donor would then be coupled with a silylated nucleobase under Lewis acid catalysis.
-
Deprotection: Finally, removal of the protecting groups would yield the target nucleoside analog.
Experimental Protocol (Proposed)
Protocol 4.1: Proposed Synthesis of a Lyxofuranosyl Nucleoside Analog
-
Protection: Protect the 2,3, and 5-hydroxyl groups of this compound with a suitable protecting group (e.g., TBDMS).
-
Reduction to Lactol: Reduce the lactone to the corresponding lactol with DIBAL-H.
-
Anomeric Acetylation: Acetylate the anomeric hydroxyl group using acetic anhydride and pyridine.
-
Glycosylation: React the resulting glycosyl acetate with a silylated nucleobase (e.g., silylated uracil) in the presence of a Lewis acid (e.g., TMSOTf) in an appropriate solvent like acetonitrile.
-
Deprotection: Remove the silyl protecting groups using a fluoride source such as TBAF to afford the final nucleoside analog.
Key Synthetic Steps
| Step | Description |
| 1 | Conversion of this compound to a protected lyxofuranose derivative. |
| 2 | Activation of the anomeric carbon to form a glycosyl donor. |
| 3 | Coupling of the glycosyl donor with a nucleobase. |
| 4 | Deprotection to yield the final nucleoside analog. |
Logical Relationship Diagram
References
Application Notes and Protocols for the NMR Spectroscopic Characterization of d-Lyxono-1,4-lactone
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the characterization of d-Lyxono-1,4-lactone using Nuclear Magnetic Resonance (NMR) spectroscopy. It includes comprehensive experimental protocols, data presentation in tabular format for clarity, and visual diagrams to illustrate workflows and structural relationships.
Introduction
This compound is a carbohydrate derivative with a five-membered lactone ring. As a key chiral building block, its structural confirmation is paramount in various synthetic and drug development applications. NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the molecular structure, including connectivity and stereochemistry. This application note outlines the use of one-dimensional (1D) ¹H and ¹³C NMR, along with two-dimensional (2D) Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) spectroscopy for the unambiguous structural elucidation of this compound.
Experimental Protocols
Sample Preparation
A carefully prepared sample is crucial for obtaining high-quality NMR spectra. For carbohydrates like this compound, deuterium oxide (D₂O) is the solvent of choice as it does not produce a large solvent signal in the ¹H NMR spectrum.
Materials:
-
This compound (approximately 5-10 mg)
-
Deuterium oxide (D₂O, 99.9 atom % D)
-
5 mm NMR tubes
-
Pipettes
-
Vortex mixer
Protocol:
-
Weigh approximately 5-10 mg of this compound directly into a clean, dry vial.
-
Add approximately 0.6 mL of D₂O to the vial.
-
Gently vortex the mixture until the sample is completely dissolved.
-
Transfer the solution into a 5 mm NMR tube.
-
Carefully place the NMR tube into the spinner turbine, ensuring it is positioned correctly for the spectrometer.
NMR Data Acquisition
The following parameters are provided as a general guideline for a 500 MHz NMR spectrometer. Optimization may be required based on the specific instrument and sample concentration.
The ¹H NMR experiment provides information about the chemical environment and connectivity of protons in the molecule.
Typical Acquisition Parameters:
| Parameter | Value |
| Pulse Program | zg30 or similar |
| Number of Scans (NS) | 16 |
| Relaxation Delay (D1) | 2.0 s |
| Acquisition Time (AQ) | 4.0 s |
| Spectral Width (SW) | 12 ppm |
| Transmitter Frequency Offset (O1P) | Centered on the spectral region of interest |
| Temperature | 298 K |
The ¹³C NMR experiment provides information about the carbon skeleton of the molecule.
Typical Acquisition Parameters:
| Parameter | Value |
| Pulse Program | zgpg30 or similar (proton decoupled) |
| Number of Scans (NS) | 1024 or more (due to low natural abundance) |
| Relaxation Delay (D1) | 2.0 s |
| Acquisition Time (AQ) | 1.0 s |
| Spectral Width (SW) | 220 ppm |
| Transmitter Frequency Offset (O1P) | Centered on the spectral region of interest |
| Temperature | 298 K |
The COSY experiment reveals scalar couplings between protons, typically those separated by two or three bonds (geminal and vicinal couplings).
Typical Acquisition Parameters:
| Parameter | Value |
| Pulse Program | cosygpqf or similar |
| Number of Increments (F1) | 256 |
| Number of Scans (NS) per Increment | 2 |
| Relaxation Delay (D1) | 1.5 s |
| Spectral Width (F2 and F1) | 12 ppm |
| Temperature | 298 K |
The HSQC experiment shows correlations between protons and the carbons to which they are directly attached.
Typical Acquisition Parameters:
| Parameter | Value |
| Pulse Program | hsqcedetgpsisp2.2 or similar |
| Number of Increments (F1) | 256 |
| Number of Scans (NS) per Increment | 4 |
| Relaxation Delay (D1) | 1.5 s |
| Spectral Width (F2 - ¹H) | 12 ppm |
| Spectral Width (F1 - ¹³C) | 180 ppm |
| Temperature | 298 K |
Data Presentation and Interpretation
The following tables summarize the expected ¹H and ¹³C NMR chemical shifts and coupling constants for this compound in D₂O, based on published data.[1]
Quantitative NMR Data
Table 1: ¹H NMR Data for this compound (500 MHz, D₂O)
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 4.67 | d | J₂,₃ = 5.1 |
| H-3 | 4.50 | dd | J₃,₂ = 5.1, J₃,₄ = 4.4 |
| H-4 | 4.56 | dt | J₄,₃ = 4.4, J₄,₅ = 2.6, J₄,₅' = 7.6 |
| H-5, H-5' | 3.81-3.89 | m | - |
Table 2: ¹³C NMR Data for this compound (125 MHz, D₂O)
| Carbon | Chemical Shift (δ, ppm) |
| C-1 (C=O) | 178.3 |
| C-2 | 70.5 |
| C-3 | 69.5 |
| C-4 | 81.6 |
| C-5 | 59.7 |
Data Processing and Analysis Workflow
The acquired raw data (Free Induction Decay - FID) needs to be processed to obtain the final spectra for analysis.
Caption: Workflow for NMR data processing and analysis.
Structure Elucidation Pathway
The combination of 1D and 2D NMR data allows for the complete assignment of all proton and carbon signals, leading to the confirmation of the this compound structure.
Caption: Logical flow for structure elucidation using NMR.
Interpretation Summary:
-
¹H NMR: The proton spectrum will show distinct signals for the protons on the lactone ring and the hydroxymethyl group. The chemical shifts are influenced by the electronegativity of the adjacent oxygen atoms. The coupling constants (J-values) provide information about the dihedral angles between adjacent protons, which is crucial for confirming the stereochemistry.
-
¹³C NMR: The carbon spectrum will display five distinct signals, corresponding to the five carbon atoms in this compound. The downfield signal around 178.3 ppm is characteristic of a lactone carbonyl carbon.
-
COSY: The COSY spectrum is used to establish the proton-proton connectivity. For example, a cross-peak between the signals at 4.67 ppm and 4.50 ppm confirms the coupling between H-2 and H-3. Similarly, other cross-peaks will map out the entire spin system of the molecule.
-
HSQC: The HSQC spectrum correlates each proton signal with its directly attached carbon signal. This allows for the unambiguous assignment of the carbon resonances based on the already assigned proton spectrum. For instance, the proton at 4.67 ppm (H-2) will show a correlation to the carbon at 70.5 ppm (C-2).
By systematically analyzing the 1D and 2D NMR data, the complete and unambiguous assignment of all ¹H and ¹³C signals can be achieved, thereby confirming the structure of this compound.
Conclusion
NMR spectroscopy is an indispensable tool for the structural characterization of this compound. The combination of 1D and 2D NMR experiments provides a wealth of information that allows for the complete assignment of its ¹H and ¹³C spectra, confirming its molecular structure with high confidence. The protocols and data presented in this application note serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development.
References
Application Notes and Protocols: D-Lyxono-1,4-lactone in Stereoselective Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
D-Lyxono-1,4-lactone, a carbohydrate-derived chiral building block, offers a versatile platform for the stereoselective synthesis of complex molecules. Its rigid furanose core, adorned with multiple stereocenters, provides a scaffold for the introduction of new functionalities with a high degree of stereocontrol. This document provides detailed application notes and experimental protocols for the preparation of this compound and its utilization in the stereoselective synthesis of non-proteinogenic α-amino acids, specifically the orthogonally protected D- and L-β-hydroxyenduracididines. These unique amino acids are key components of mannopeptimycin antibiotics, highlighting the industrial relevance of this chiral precursor.
Introduction
The use of readily available chiral molecules from the "chiral pool" is a cornerstone of modern asymmetric synthesis. Sugars and their derivatives, such as this compound, are particularly valuable due to their enantiopurity and dense functionalization. The inherent stereochemistry of this compound can be effectively transferred to target molecules, obviating the need for complex asymmetric induction steps. This application note will detail the synthesis of this compound from D-lyxose and a significant synthetic application demonstrating its utility.
I. Synthesis of this compound and Derivatives
The preparation of this compound from commercially available D-lyxose is a straightforward process involving oxidation. Subsequent protection of the hydroxyl groups is often necessary to achieve regioselectivity in further transformations.
Experimental Protocols
1. Synthesis of this compound (2a) from D-Lyxose (1) [1]
-
Materials: D-lyxose (5.00 g, 33.35 mmol), Potassium carbonate (5.50 g), Bromine (2.0 mL, 77.7 mmol), 88% Formic acid, Ethanol, Water.
-
Procedure:
-
In a round-bottomed flask, dissolve D-lyxose and potassium carbonate in water (60 mL) and cool to 0 °C.
-
Add bromine dropwise to the stirred mixture at 0 °C.
-
After 1 hour, stop the cooling and acidify the mixture to pH 3–4 with 88% formic acid.
-
Remove volatile components under reduced pressure.
-
Dissolve the resulting oil in ethanol (30 mL) at room temperature to precipitate inorganic salts.
-
Filter the mixture and wash the salts with additional ethanol (20 mL).
-
Combine the ethanol layers and concentrate under reduced pressure to yield this compound.
-
2. Synthesis of 2,3-O-Isopropylidene-D-lyxono-1,4-lactone (3a) [1]
-
Materials: this compound (3.812 g, 25.76 mmol), Acetone (16.7 mL), 2,2-dimethoxypropane (3.4 mL), Concentrated sulfuric acid (0.024 mL), Sodium bicarbonate.
-
Procedure:
-
Dissolve this compound in acetone and add 2,2-dimethoxypropane and concentrated sulfuric acid.
-
Stir the mixture for 50 minutes at room temperature.
-
Neutralize the reaction with sodium bicarbonate.
-
Filter the precipitate and concentrate the filtrate under reduced pressure to obtain the product.
-
Data Presentation
| Compound | Starting Material | Reagents | Yield (%) |
| This compound | D-Lyxose | K₂CO₃, Br₂, HCOOH | Not specified |
| 2,3-O-Isopropylidene-D-lyxono-1,4-lactone | This compound | Acetone, 2,2-dimethoxypropane, H₂SO₄ | Not specified |
II. Application in Stereoselective Synthesis: Orthogonally Protected β-Hydroxyenduracididines
A significant application of this compound is in the practical synthesis of orthogonally protected D- and L-β-hydroxyenduracididines (D- and L-βhEnds). These are unique non-proteinogenic α-amino acids found in mannopeptimycin antibiotics. The synthesis utilizes a derivative of this compound as a chiral template.[2]
Experimental Workflow Diagram
Caption: Synthetic workflow for D- and L-β-hydroxyenduracididines.
Key Experimental Protocols
The following protocols are adapted from the supporting information of "Design and Synthesis of Orthogonally Protected d- and l-β-Hydroxyenduracididines from this compound".
1. Synthesis of (3aR,4R,6aR)-4-(hydroxymethyl)-2-phenyltetrahydro-furo[3,4-d][2][3]dioxol-6(3aH)-one (Protected D-lyxonolactone)
-
Materials: this compound, Benzaldehyde dimethyl acetal, Camphorsulfonic acid (CSA), Dichloromethane (DCM), Methanol.
-
Procedure:
-
To a solution of this compound in a mixture of DCM and methanol, add benzaldehyde dimethyl acetal and a catalytic amount of CSA.
-
Stir the reaction mixture at room temperature until completion (monitored by TLC).
-
Quench the reaction with triethylamine and concentrate under reduced pressure.
-
Purify the residue by column chromatography to afford the protected lactone.
-
2. Synthesis of (3aR,4R,6S,6aR)-4-((benzyloxy)methyl)-2-phenyltetrahydrofuro[3,4-d]dioxol-6-ol (Diol intermediate)
-
Materials: Protected D-lyxonolactone, Diisobutylaluminium hydride (DIBAL-H), Sodium borohydride (NaBH₄), Dichloromethane (DCM), Methanol.
-
Procedure:
-
Cool a solution of the protected lactone in dry DCM to -78 °C.
-
Add DIBAL-H dropwise and stir for 2 hours at -78 °C.
-
Quench the reaction with methanol, followed by the addition of NaBH₄.
-
Allow the mixture to warm to room temperature and stir overnight.
-
Work up the reaction and purify the crude product to yield the diol.
-
3. Synthesis of Orthogonally Protected D-β-hydroxyenduracididine
This multi-step process involves the regioselective opening of the benzylidene acetal, followed by mesylation, azide displacement, Staudinger reaction, and guanidinylation. The specific conditions for each step are crucial for achieving the desired stereochemistry and yield.
Data Presentation
| Step | Product | Key Reagents | Yield (%) | Diastereomeric Ratio |
| Protection | Protected D-lyxonolactone | Benzaldehyde dimethyl acetal, CSA | 92 | N/A |
| Reduction | Diol intermediate | DIBAL-H, NaBH₄ | 85 | >20:1 |
| Acetal Opening & Protection | D-βhEnd precursor | Ac₂O, Pyridine | 88 | N/A |
| Azide Formation | Azido intermediate | MsCl, Et₃N; NaN₃ | 95 | N/A |
| Guanidinylation | Protected D-βhEnd | PPh₃, H₂O; Guanidinylating reagent | 75 (2 steps) | N/A |
Signaling Pathway Diagram (Logical Relationship)
The stereochemical outcome of the synthesis is dictated by the inherent chirality of this compound and the sequence of reactions. The logical progression from the starting material to the two diastereomeric products is outlined below.
Caption: Stereochemical control in β-hydroxyenduracididine synthesis.
Conclusion
This compound serves as an exemplary chiral building block for the stereoselective synthesis of complex and biologically relevant molecules. The detailed protocols provided herein for its preparation and its successful application in the synthesis of orthogonally protected D- and L-β-hydroxyenduracididines underscore its value to the synthetic chemistry community. The ability to control the stereochemical outcome of the final products based on the selective manipulation of the hydroxyl groups of the lactone precursor opens avenues for the synthesis of a wide range of other chiral targets.
References
Application Notes and Protocols: Synthesis of 2-O-Tosyl-3,5-O-isopropylidene-D-lyxono-1,4-lactone
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of a tosylated derivative of D-lyxono-1,4-lactone. The procedure involves a three-step process commencing with the synthesis of this compound from D-lyxose, followed by the protection of the C3 and C5 hydroxyl groups using an isopropylidene group, and culminating in the selective tosylation of the C2 hydroxyl group.
Introduction
The tosylation of sugar lactones is a critical step in the synthesis of various biologically active molecules and intermediates in drug development. The tosyl group serves as an excellent leaving group, facilitating nucleophilic substitution reactions to introduce diverse functionalities. Direct selective tosylation of unprotected sugar lactones can be challenging due to the presence of multiple hydroxyl groups with similar reactivity, often leading to a mixture of products. The protocol outlined below circumvents this issue by employing a protecting group strategy to achieve selective tosylation.
Experimental Protocols
Step 1: Synthesis of this compound
This procedure describes the oxidation of D-lyxose to form this compound.
Materials:
-
D-lyxose
-
Potassium carbonate (K₂CO₃)
-
Bromine (Br₂)
-
88% Formic acid (HCOOH)
-
Ethanol (EtOH)
-
Deionized water
Procedure:
-
In a round-bottomed flask, dissolve D-lyxose (5.00 g, 33.35 mmol) and potassium carbonate (5.50 g) in 60 mL of water.
-
Cool the stirred mixture to 0 °C in an ice bath.
-
Add bromine (2.0 mL, 77.7 mmol) dropwise to the mixture.
-
After 1 hour, remove the ice bath and allow the mixture to warm to room temperature.
-
Acidify the reaction mixture to a pH of 3–4 with 88% formic acid.
-
Remove volatile components under reduced pressure.
-
Dissolve the resulting oil in 30 mL of ethanol at room temperature to precipitate inorganic salts.
-
Filter the mixture and wash the collected salts with an additional 20 mL of ethanol.
-
Combine the ethanol layers and concentrate them under reduced pressure to yield this compound as an oil.
Step 2: Synthesis of 2,3-O-Isopropylidene-D-lyxono-1,4-lactone
This step involves the protection of the hydroxyl groups at the C2 and C3 positions of this compound.
Materials:
-
This compound from Step 1
-
Acetone
-
Concentrated sulfuric acid (H₂SO₄)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (CH₂Cl₂)
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Note: The direct reference for this specific isopropylidene protection of this compound leading to the precursor for the subsequent tosylation describes the formation of a mixture of 3a and 3b products which were used without separation. A general procedure for isopropylidene protection is provided here.
-
Suspend the this compound in acetone.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Stir the mixture at room temperature until the reaction is complete (monitor by TLC).
-
Neutralize the acid with solid sodium bicarbonate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with water.
-
Dry the organic layer over magnesium sulfate, filter, and concentrate to yield the isopropylidene-protected lactone.
Step 3: Synthesis of 3,5-O-Isopropylidene-2-O-tosyl-D-lyxono-1,4-lactone (4)
This final step describes the selective tosylation of the protected lactone.[1]
Materials:
-
Mixture of 2,3-O-isopropylidene-D-lyxono-1,4-lactone products (1.87 g)
-
Pyridine (18.6 mL)
-
Tosyl chloride (TsCl) (3.94 g, 20.66 mmol)
-
Dichloromethane (CH₂Cl₂)
-
10% aqueous Hydrochloric acid (HCl)
-
Saturated aqueous Sodium bicarbonate (NaHCO₃) solution
-
Magnesium sulfate (MgSO₄)
-
Activated carbon
-
Methanol (MeOH)
Procedure:
-
Dissolve the mixture of isopropylidene-protected lactones (1.87 g) in cold pyridine (18.6 mL).
-
Maintain the temperature between 0–2 °C and add tosyl chloride (3.94 g, 20.66 mmol) in small portions over 1.5 hours.[1]
-
Stir the mixture for an additional hour at 0 °C.
-
Keep the reaction mixture at 5 °C for 20 hours.[1]
-
Add 30 mL of dichloromethane to the mixture.
-
Extract the solution with 10 mL of water, 6 mL of 10% aqueous HCl, and 6 mL of saturated aqueous NaHCO₃ solution.[1]
-
Dry the organic layer with MgSO₄ and decolorize with activated carbon.
-
Filter the solution and concentrate it under reduced pressure to obtain a yellow oil (1.49 g).[1]
-
Dissolve the oil in 15 mL of methanol under reflux.
-
Cool the solution and concentrate it until crystals precipitate.
-
Leave the mixture at approximately 3 °C to promote crystallization.
-
Filter the white crystals to obtain 3,5-O-isopropylidene-2-O-tosyl-D-lyxono-1,4-lactone (0.08 g, 0.23 mmol).
Data Presentation
| Parameter | D-lyxose (Start) | 2,3-O-Isopropylidene-D-lyxono-1,4-lactone mixture | Tosyl Chloride | 3,5-O-Isopropylidene-2-O-tosyl-D-lyxono-1,4-lactone (Final Product) |
| Molecular Formula | C₅H₁₀O₅ | C₈H₁₂O₅ | C₇H₇ClO₂S | C₁₅H₁₈O₇S |
| Molar Mass ( g/mol ) | 150.13 | 188.19 | 190.65 | 342.38 |
| Amount Used | 5.00 g (33.35 mmol) | 1.87 g | 3.94 g (20.66 mmol) | - |
| Yield | - | - | - | 0.08 g (0.23 mmol) |
| Physical State | Solid | Oil | Solid | White crystals |
| Melting Point (°C) | - | - | - | 207.5–208.5 |
Experimental Workflow
Caption: Synthesis workflow from D-lyxose to the final tosylated product.
References
Application Notes and Protocols: d-Lyxono-1,4-lactone as a Versatile Starting Material for Novel Compound Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction:
d-Lyxono-1,4-lactone, a derivative of the pentose sugar D-lyxose, is a valuable chiral building block for the synthesis of a variety of novel compounds. Its γ-lactone ring system is a common motif in many biologically active natural products, exhibiting a wide range of therapeutic properties including antimicrobial, antimalarial, anti-inflammatory, and anticancer activities[1]. The defined stereochemistry of this compound makes it an attractive starting material for the development of new therapeutic agents and other functional organic molecules. These notes provide detailed protocols for the synthesis of this compound and its derivatives, along with quantitative data and workflow visualizations.
I. Synthesis of this compound from D-Lyxose
The classical method for synthesizing this compound involves the oxidation of D-lyxose using bromine water[1]. This reaction proceeds through the formation of D-lyxonic acid, which then undergoes intramolecular esterification to form a mixture of the five-membered γ-lactone and the six-membered δ-lactone[1]. The γ-lactone is generally the more thermodynamically stable product[1].
Experimental Protocol:
-
Materials: D-lyxose, Potassium carbonate, Bromine, 88% Formic acid, Ethanol.
-
Procedure:
-
In a round-bottomed flask, dissolve D-lyxose (5.00 g, 33.35 mmol) and potassium carbonate (5.50 g) in water (60 mL).
-
Stir the mixture at 0 °C.
-
Add bromine (2.0 mL, 77.7 mmol) dropwise to the mixture.
-
After 1 hour, stop the cooling and acidify the mixture with 88% formic acid to a pH of 3–4.
-
Remove volatile components under reduced pressure.
-
To remove inorganic salts, dissolve the resulting oil in ethanol (30 mL) at room temperature.
-
Filter the solution and wash the salts with an additional portion of ethanol (20 mL).
-
Combine the ethanol layers and concentrate them under reduced pressure to yield this compound[1].
-
Quantitative Data:
| Starting Material | Product | Yield (%) | Reference |
| D-Lyxose | This compound | Not explicitly stated in the provided text, but the lactone is isolated for further reactions. | |
| Galactose | Potassium lyxonate | 64 | |
| Potassium lyxonate | d-Lyxono-γ-lactone | 75 |
Reaction Workflow:
Caption: Synthesis of this compound from D-Lyxose.
II. Derivatization of this compound
The hydroxyl groups of this compound provide reactive sites for further chemical modifications, allowing for the synthesis of a diverse range of derivatives.
A. Synthesis of 3,5-O-Isopropylidene-d-lyxono-1,4-lactone
Protection of the hydroxyl groups is a common strategy in carbohydrate chemistry. The 3- and 5-hydroxyl groups of this compound can be protected as an isopropylidene acetal.
Experimental Protocol:
-
The specific protocol for the synthesis of 3,5-O-isopropylidene-d-lyxono-1,4-lactone from this compound is mentioned as a step towards the 2-O-tosyl derivative, but the detailed methodology for this specific step is not provided in the search results. It is stated that regardless of the method used, a mixture of two O-isopropylidene products was obtained which could not be separated at that stage.
B. Synthesis of 3,5-O-Isopropylidene-2-O-tosyl-d-lyxono-1,4-lactone
The tosylation of the remaining free hydroxyl group at the C-2 position introduces a good leaving group, which is valuable for subsequent nucleophilic substitution reactions to create further derivatives.
Experimental Protocol:
-
Materials: Mixture of 3,5-O-isopropylidene-d-lyxono-1,4-lactone isomers, Pyridine, Tosyl chloride, Dichloromethane (CH₂Cl₂), 10% aqueous HCl solution, Saturated aqueous NaHCO₃ solution.
-
Procedure:
-
Dissolve the mixture of 3,5-O-isopropylidene-d-lyxono-1,4-lactone isomers (1.87 g) in cold pyridine (18.6 mL).
-
Add tosyl chloride (3.94 g, 20.66 mmol) in small portions over approximately 1.5 hours, maintaining the temperature between 0–2 °C.
-
After the addition is complete, stir the mixture for another hour at 0 °C.
-
Leave the mixture for 20 hours at 5 °C.
-
Add 30 mL of CH₂Cl₂ to the mixture.
-
Extract the solution with water (10 mL), 10% aqueous HCl solution (6 mL), and saturated aqueous NaHCO₃ solution (6 mL).
-
The major product is 3,5-O-isopropylidene-2-O-tosyl-d-lyxono-1,4-lactone.
-
Derivative Synthesis Workflow:
Caption: Derivatization of this compound.
III. Potential Applications and Future Directions
The synthesis of derivatives from this compound opens up possibilities for developing new biologically active molecules. The introduction of a tosyl group at the C-2 position, for example, provides a reactive handle for introducing various functional groups through nucleophilic substitution. The original goal of one research study was to use a tosylated this compound for the synthesis of quaternary ammonium salts, which are a class of compounds with diverse biological activities.
The broader class of γ-lactones is known for a variety of biological activities, suggesting that novel derivatives of this compound could be promising candidates for drug discovery programs targeting:
-
Infectious Diseases: Antimicrobial and antimalarial properties have been reported for γ-lactone-containing compounds.
-
Inflammation: Anti-inflammatory activity is another key therapeutic area for this class of molecules.
-
Oncology: Numerous γ-lactones have demonstrated anticancer effects.
Researchers can use the protocols outlined above to generate a library of this compound derivatives and screen them for various biological activities.
Signaling Pathway Visualization (Hypothetical):
While the provided search results do not specify a particular signaling pathway targeted by this compound derivatives, a hypothetical diagram can illustrate how such a compound might be investigated for its mechanism of action, for instance, in an anti-inflammatory context.
Caption: Hypothetical anti-inflammatory mechanism of a derivative.
References
Troubleshooting & Optimization
separating d-Lyxono-1,4-lactone from its delta-lactone isomer
Technical Support Center: d-Lyxono-1,4-lactone Purification
Welcome to the technical support center for the separation of this compound from its d-lyxono-1,5-lactone (delta-lactone) isomer. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of this compound.
Troubleshooting Guide
This guide addresses specific issues that may arise during the separation of d-lyxono-lactone isomers.
Issue 1: Poor or no separation of γ- and δ-lactone isomers using column chromatography.
-
Question: I am using silica gel column chromatography to purify this compound, but I am observing co-elution with what I suspect is the 1,5-lactone isomer. How can I improve the separation?
-
Answer: The separation of γ- and δ-lactone isomers of sugar acids can be challenging due to their similar polarities. Here are several strategies to troubleshoot and optimize your chromatographic separation:
-
Optimize the Mobile Phase: Systematically vary the solvent system. A common approach for separating polar compounds like lactones is to use a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate, acetone, or methanol).[1] Try a shallow gradient of the polar solvent to enhance resolution.
-
Consider a Different Stationary Phase: If silica gel is not providing adequate selectivity, consider alternative stationary phases. Amino-bonded or diol-bonded silica can offer different selectivities for polar, hydroxylated compounds. For more advanced separations, High-Performance Liquid Chromatography (HPLC) with specialized columns is recommended.
-
Attempt Derivatization: Although attempts to separate O-isopropylidene derivatives of d-lyxono-lactones have been reported as unsuccessful, other derivatives could be explored.[2] Acetylation or silylation of the free hydroxyl groups might alter the relative polarities of the isomers enough to achieve separation.[3]
-
Explore Supercritical Fluid Chromatography (SFC): SFC is a powerful technique for separating isomers, including thermally labile compounds.[1][2] It often provides different selectivity compared to HPLC and can be an effective alternative.
-
Issue 2: Low yield of the desired this compound after synthesis and purification.
-
Question: After the oxidation of D-lyxose and subsequent workup, my final yield of pure this compound is very low. What are the potential causes and solutions?
-
Answer: Low yields can stem from several factors, from the initial reaction conditions to the purification process. Consider the following points:
-
Equilibrium Control: The formation of aldonic acid lactones is an equilibrium process. For some sugar acids, such as D-xylonic acid (an epimer of D-lyxonic acid), the γ-lactone (1,4-lactone) is the major product, especially at low pH, with the δ-lactone (1,5-lactone) being a minor component. Ensure your reaction workup and purification steps are conducted under acidic conditions (pH 2-3) to favor the formation and stability of the 1,4-lactone.
-
Hydrolysis during Workup: In neutral or alkaline aqueous solutions, lactones can hydrolyze back to the open-chain hydroxy acid. Minimize exposure to these conditions. If an aqueous extraction is necessary, use acidified water and work quickly at low temperatures.
-
Inefficient Extraction: Ensure you are using an appropriate solvent to extract the lactone from the aqueous reaction mixture. Solvents like ethyl acetate are commonly used. Multiple extractions will improve recovery.
-
Losses during Crystallization: If you are attempting to purify by crystallization, significant amounts of the product may remain in the mother liquor. Concentrate the mother liquor and attempt to obtain a second or third crop of crystals. Seeding with a pure crystal of this compound can also improve crystallization efficiency.
-
Issue 3: Difficulty in crystallizing this compound.
-
Question: I have a crude mixture containing this compound, but I am unable to induce crystallization. What techniques can I try?
-
Answer: Crystallization of sugar derivatives can be challenging. Here are some techniques to try:
-
Solvent Selection: Experiment with a variety of solvent systems. A common method is to dissolve the crude product in a minimal amount of a good solvent (e.g., ethanol or methanol) and then slowly add a poor solvent (e.g., diethyl ether, hexane, or dioxane) until turbidity is observed. Then, allow the solution to stand undisturbed.
-
Slow Evaporation: Dissolve the sample in a suitable solvent and allow the solvent to evaporate slowly in a loosely covered container. This gradual increase in concentration can promote the growth of well-formed crystals.
-
Vapor Diffusion: Place a concentrated solution of your compound in a small open vial, and place this vial inside a larger sealed container with a more volatile non-solvent. The vapor of the non-solvent will slowly diffuse into the solution, reducing the solubility of your compound and inducing crystallization.
-
Seeding: If you have a small amount of pure crystalline material, add a single seed crystal to a supersaturated solution to initiate crystallization.
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between this compound and d-Lyxono-1,5-lactone?
A1: The numbers in the names refer to the carbon atoms involved in the cyclic ester structure. In this compound (a γ-lactone), the carboxyl group at carbon 1 has formed an ester with the hydroxyl group at carbon 4, creating a five-membered ring. In d-Lyxono-1,5-lactone (a δ-lactone), the ester linkage is between the carboxyl group at carbon 1 and the hydroxyl group at carbon 5, forming a six-membered ring. This difference in ring size leads to subtle differences in their physical and chemical properties, which can be exploited for separation.
Q2: How can I control the ratio of 1,4-lactone to 1,5-lactone formed during the synthesis?
A2: The ratio of γ- to δ-lactone is influenced by thermodynamic and kinetic factors. In acidic aqueous solutions, aldonic acids exist in equilibrium with their lactones. For some aldonic acids, the five-membered γ-lactone is thermodynamically more stable or kinetically favored. Studies on D-xylonic acid show that the γ-lactone is formed more readily, and the δ-lactone is only a minor product at very low pH. Therefore, maintaining acidic conditions (pH < 3) during the lactonization step is crucial to maximize the formation of the desired this compound.
Q3: What analytical techniques are suitable for monitoring the separation of these isomers?
A3: Several techniques can be used to analyze the composition of your mixture:
-
High-Performance Liquid Chromatography (HPLC): This is a highly effective method for separating sugar isomers. Columns such as amino-bonded (for normal-phase or HILIC) or ligand-exchange columns are often used. Detection can be achieved with a refractive index (RI) detector or an evaporative light scattering detector (ELSD).
-
Gas Chromatography-Mass Spectrometry (GC-MS): After derivatization (e.g., silylation) to increase volatility, GC-MS can be used to separate and identify the lactone isomers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to distinguish between the isomers and quantify their relative amounts in a mixture, as the chemical shifts of the ring protons and carbons will differ.
Q4: Are there any non-chromatographic methods to separate these isomers?
A4: Yes, besides fractional crystallization, a chemical separation method might be possible. One approach involves converting the lactones to their corresponding hydroxyacid salts. By carefully selecting the base and solvent, it may be possible to selectively precipitate the salt of one isomer, which can then be filtered off. The purified salt can then be re-acidified to regenerate the lactone.
Experimental Protocols
Protocol 1: HPLC Method for Analysis of Sugar Lactone Isomers (Adapted from general sugar analysis methods)
This protocol is a representative example for the analytical separation of polar sugar isomers and would require optimization for the specific lactone mixture.
-
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC)
-
Refractive Index (RI) Detector or Evaporative Light Scattering Detector (ELSD)
-
Amino-bonded silica column (e.g., 250 mm x 4.6 mm, 5 µm)
-
-
Mobile Phase:
-
Acetonitrile/Water mixture (e.g., 80:20 v/v). The ratio may need to be optimized. Higher water content generally leads to faster elution.
-
-
Procedure:
-
Prepare a standard solution of the mixed lactone isomers in the mobile phase at a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter.
-
Set the column temperature (e.g., 30 °C) and detector temperature.
-
Equilibrate the column with the mobile phase for at least 30 minutes.
-
Inject 10-20 µL of the sample and run the analysis.
-
Optimize the mobile phase composition and flow rate to achieve baseline separation of the two isomers.
-
Data Presentation
As direct quantitative data for the preparative separation of d-lyxono-lactone isomers is unavailable, the following table summarizes typical performance characteristics of advanced chromatographic techniques that are well-suited for isomer separations.
| Parameter | Supercritical Fluid Chromatography (SFC) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Normal-phase chromatography using a supercritical fluid (e.g., CO₂) as the mobile phase. | Various modes (normal-phase, reversed-phase, HILIC, ligand exchange) using liquid mobile phases. |
| Selectivity for Isomers | Excellent, often orthogonal to HPLC. | Good to Excellent, highly dependent on column chemistry and mobile phase. |
| Speed | Generally faster than HPLC due to lower viscosity and higher diffusivity of the mobile phase. | Varies by method; can be fast with UHPLC. |
| Solvent Consumption | Low, primarily uses CO₂, which is recycled. Considered a "green" technique. | Can be high, especially for preparative scale. |
| Typical Stationary Phases | Similar to HPLC (silica, diol, chiral phases). | C18, Amino, Phenyl, Ligand Exchange, Chiral phases. |
| Detection | UV, MS, ELSD. | UV, RI, ELSD, MS. |
Visualizations
Logical Workflow for Separation Method Development
The following diagram illustrates a logical workflow for developing a method to separate the d-lyxono-lactone isomers.
Caption: A decision workflow for selecting and optimizing a suitable method for lactone isomer separation.
References
Technical Support Center: D-Lyxono-1,4-lactone Synthesis
Welcome to the Technical Support Center for the synthesis of D-Lyxono-1,4-lactone. This resource is designed for researchers, scientists, and professionals in drug development to provide guidance and solutions for common challenges encountered during its synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: The most common laboratory methods for synthesizing this compound are:
-
Oxidation of D-Lyxose: This is a classical and widely used method that employs an oxidizing agent like bromine water to convert D-lyxose into D-lyxonic acid, which then undergoes intramolecular esterification to form the lactone.[1]
-
Cyanohydrin Synthesis from D-Xylose: This method involves the chain extension of D-xylose to form two epimeric cyanohydrins, which are then hydrolyzed to the corresponding aldonic acids. The lyxonic acid epimer is then lactonized. This route can also start from D-threose.[2]
-
Enzymatic Synthesis: While less detailed in readily available literature, enzymatic methods offer a potential green chemistry approach to this compound synthesis.
Q2: What is the common byproduct in the synthesis from D-lyxose, and how can it be removed?
A2: The primary byproduct is the six-membered ring isomer, D-Lyxono-1,5-lactone (δ-lactone).[1] The desired this compound (γ-lactone) can be separated from the δ-lactone by crystallization. The γ-lactone is typically less soluble and can be selectively crystallized from solvents like ethyl acetate.[1]
Q3: What factors can influence the yield of this compound in the bromine water oxidation method?
A3: Several factors can impact the yield:
-
Reaction Temperature: The oxidation is typically carried out at a low temperature (e.g., 0 °C) to control the reaction rate and minimize side reactions.
-
pH Control: The pH of the reaction mixture is crucial. The reaction is initiated in the presence of a base (like potassium carbonate) and then acidified to promote lactonization.[1]
-
Rate of Bromine Addition: Slow, dropwise addition of bromine is important to maintain control over the reaction.
-
Anomerization: The rates of oxidation of the α and β anomers of D-lyxose can differ. The interconversion between these anomers (anomerization) during the reaction can affect the overall reaction rate and yield.
Q4: Are there any specific safety precautions to consider during the synthesis?
A4: Yes, particularly when using bromine water. Bromine is a hazardous substance and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles. The reaction should be carried out with care, especially during the addition of bromine and the subsequent acidification step.
Troubleshooting Guides
Issue 1: Low Yield of this compound in Bromine Water Oxidation
| Possible Cause | Troubleshooting Steps |
| Incomplete Oxidation | - Ensure sufficient oxidizing agent: Use a slight excess of bromine water. - Monitor reaction progress: Use techniques like Thin Layer Chromatography (TLC) to track the consumption of the starting D-lyxose. - Optimize reaction time: While the initial oxidation may be relatively fast (e.g., 1 hour), ensure sufficient time for the reaction to go to completion. |
| Formation of Byproducts | - Control temperature: Maintain a low temperature (0 °C) during bromine addition to minimize the formation of over-oxidation products or other side reactions. - Optimize pH: Carefully control the pH during the reaction and workup. The final acidification to pH 3-4 is critical for lactonization. |
| Loss during Workup and Purification | - Efficient extraction: Ensure thorough extraction of the product from the aqueous layer after acidification. - Careful crystallization: Optimize the crystallization conditions (solvent, temperature) to maximize the recovery of the pure γ-lactone. The γ-lactone can be precipitated from boiling ethyl acetate upon cooling. |
Issue 2: Difficulty in Separating γ-lactone from δ-lactone
| Possible Cause | Troubleshooting Steps |
| Co-crystallization | - Solvent selection: Ethyl acetate is a reported solvent for selective crystallization of the γ-lactone. Experiment with other solvent systems if separation is not optimal. - Controlled cooling: Allow the solution to cool slowly to promote the formation of well-defined crystals of the γ-lactone, leaving the more soluble δ-lactone in the mother liquor. |
| Similar Physical Properties | - Chromatography: If crystallization is ineffective, consider column chromatography. However, reports suggest that chromatographic separation of the O-isopropylidene derivatives can be challenging. |
Experimental Protocols
Synthesis of this compound from D-Lyxose via Bromine Water Oxidation
This protocol is adapted from a published procedure.
Materials:
-
D-lyxose
-
Potassium carbonate (K₂CO₃)
-
Bromine (Br₂)
-
Formic acid (HCOOH, 88%)
-
Ethanol
-
Ethyl acetate
Procedure:
-
In a round-bottomed flask, dissolve D-lyxose (e.g., 5.00 g, 33.35 mmol) and potassium carbonate (e.g., 5.50 g) in water (e.g., 60 mL).
-
Cool the mixture to 0 °C with stirring.
-
Add bromine (e.g., 2.0 mL, 77.7 mmol) dropwise to the mixture.
-
After 1 hour, stop the cooling and acidify the mixture with 88% formic acid to a pH of 3-4.
-
Remove volatile components under reduced pressure.
-
Dissolve the resulting oil in ethanol (e.g., 30 mL) at room temperature to precipitate inorganic salts.
-
Filter the mixture and wash the salts with additional ethanol (e.g., 20 mL).
-
Combine the ethanol layers and concentrate under reduced pressure to obtain a mixture of this compound and D-lyxono-1,5-lactone.
-
To isolate the this compound, dissolve a small portion of the mixture in boiling ethyl acetate.
-
Allow the solution to cool to room temperature, and then further cool to -20 °C to induce crystallization of the this compound.
-
Collect the white crystals by filtration.
Yield Data: A study using this method reported a total yield of 80.5% for the mixture of γ- and δ-lactones. After crystallization, the yield of pure this compound was 39.3%.
| Product | Reported Yield |
| Mixture of this compound and D-lyxono-1,5-lactone | 80.5% |
| Pure this compound (after crystallization) | 39.3% |
Experimental Workflows
Caption: Workflow for this compound synthesis via bromine water oxidation.
This technical support guide provides a foundational understanding of the synthesis of this compound. For more specific queries or advanced troubleshooting, please consult the cited literature.
References
stability and storage conditions for d-Lyxono-1,4-lactone
This technical support center is designed for researchers, scientists, and drug development professionals, providing essential information on the stability and storage of d-Lyxono-1,4-lactone. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it should be stored in a tightly sealed container in a cool, dry place, protected from moisture and light.[1] While stable at room temperature under these conditions, refrigeration (2-8 °C) is recommended for extended storage to minimize potential degradation.
Q2: What is the primary degradation pathway for this compound?
A2: The most common degradation pathway for this compound, a γ-lactone, is hydrolysis.[1][2] This reaction involves the opening of the lactone ring to form d-lyxonic acid. The rate of hydrolysis is significantly influenced by pH, with both acidic and alkaline conditions catalyzing the degradation.
Q3: Is this compound sensitive to light?
A3: While specific photodegradation studies on this compound are not extensively documented, it is a general laboratory practice to protect light-sensitive compounds from direct light exposure.[1] Some sugar lactones can undergo photochemical reactions, such as deoxygenation, when exposed to UV light.[3] Therefore, it is recommended to store this compound in an opaque or amber container.
Q4: Can I dissolve this compound in aqueous solutions for my experiments?
A4: Yes, this compound is soluble in water. However, be aware that dissolving it in aqueous solutions, especially those with a pH outside the neutral range, will initiate hydrolysis. For experiments requiring the intact lactone, it is advisable to prepare aqueous solutions fresh and use them promptly. The stability of the lactone in solution is pH-dependent.
Q5: Are there any known incompatibilities with common laboratory reagents?
A5: this compound is incompatible with strong oxidizing agents, strong acids, and strong bases, as these can accelerate its degradation. Contact with moisture should also be avoided during handling and storage.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps & Solutions |
| Inconsistent experimental results or loss of compound activity. | Hydrolysis of the lactone ring. The lactone may have degraded to d-lyxonic acid due to improper storage or handling, especially in the presence of moisture or non-neutral pH. | 1. Verify Storage Conditions: Ensure the compound has been stored in a tightly sealed container in a cool, dry place. 2. Prepare Solutions Freshly: For aqueous experiments, prepare solutions immediately before use. 3. Control pH: If possible, maintain the pH of your experimental solution close to neutral to minimize hydrolysis. 4. Purity Check: Analyze the purity of your this compound stock using a suitable analytical method like HPLC or NMR to check for the presence of d-lyxonic acid. |
| Unexpected peaks in analytical chromatograms (e.g., HPLC, GC). | Presence of degradation products or impurities. This could be due to hydrolysis or contamination. | 1. Analyze the Impurity Profile: Attempt to identify the unexpected peaks. The primary degradation product is likely d-lyxonic acid. 2. Review Handling Procedures: Ensure that all glassware and solvents used are dry and free of acidic or basic contaminants. 3. Purify the Compound: If significant degradation has occurred, purification of the this compound may be necessary. |
| Physical changes in the solid compound (e.g., clumping, discoloration). | Moisture absorption. this compound is hygroscopic and can absorb moisture from the atmosphere, leading to physical changes and potential degradation. | 1. Store in a Desiccator: For optimal protection against moisture, store the compound in a desiccator. 2. Handle in a Controlled Environment: When weighing or handling the compound, do so in a low-humidity environment, such as a glove box, if possible. |
Stability Data
Quantitative stability data for this compound is not extensively available in the literature. The following table provides a generalized overview of stability based on the known behavior of γ-lactones.
| Condition | Parameter | Expected Stability of this compound | Notes |
| Solid State | Shelf Life | Stable for >2 years | When stored in a tightly sealed container at 2-8°C, protected from light and moisture. |
| Aqueous Solution | Half-life (t½) at 25°C | pH-dependent | Hydrolysis is the primary degradation route. Stability is generally highest in the neutral pH range (pH 5-7). |
| Acidic pH (<4) | Increased rate of hydrolysis. | ||
| Alkaline pH (>8) | Rapid hydrolysis. | ||
| Light Exposure | Photostability | Potentially Unstable | It is recommended to protect from light to prevent potential photodegradation. |
Experimental Protocols
Protocol for Determining the Hydrolytic Stability of this compound
This protocol is adapted from methods used for similar sugar lactones and is designed to assess the rate of hydrolysis of this compound at different pH values.
Objective: To determine the rate of hydrolysis of this compound in aqueous solutions at various pH levels.
Materials:
-
This compound
-
HPLC-grade water
-
Buffer solutions (e.g., phosphate, citrate) at various pH values (e.g., 3, 5, 7, 9)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., Refractive Index Detector - RID, or a UV detector at a low wavelength if the lactone and its acid form have some absorbance)
-
Thermostatically controlled water bath or incubator
-
Volumetric flasks and pipettes
-
pH meter
Procedure:
-
Preparation of Stock Solution: Accurately weigh a known amount of this compound and dissolve it in a small amount of HPLC-grade water to prepare a concentrated stock solution.
-
Preparation of Reaction Solutions:
-
For each pH to be tested, pipette a known volume of the this compound stock solution into a volumetric flask.
-
Dilute to the final volume with the appropriate buffer solution to achieve the desired final concentration (e.g., 1 mg/mL).
-
-
Incubation:
-
Place the prepared reaction solutions in a thermostatically controlled environment set to a specific temperature (e.g., 25°C or 37°C).
-
-
Sampling:
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each reaction solution.
-
If necessary, immediately quench the hydrolysis by diluting the sample with the mobile phase and/or adjusting the pH to neutral.
-
-
HPLC Analysis:
-
Analyze the samples by HPLC to determine the concentration of the remaining this compound. The HPLC method should be validated to separate this compound from its hydrolysis product, d-lyxonic acid.
-
-
Data Analysis:
-
Plot the concentration of this compound versus time for each pH value.
-
Determine the rate constant (k) for the hydrolysis at each pH from the slope of the line (for a first-order reaction, plot ln[concentration] vs. time).
-
Calculate the half-life (t½) of this compound at each pH using the formula: t½ = 0.693 / k.
-
Diagrams
Caption: Troubleshooting workflow for inconsistent experimental results.
Caption: Factors influencing the stability of this compound.
References
Technical Support Center: D-Lyxono-1,4-lactone Crystallization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the crystallization of D-lyxono-1,4-lactone.
Troubleshooting Crystallization Issues
This guide addresses common problems encountered during the crystallization of this compound in a question-and-answer format.
Question: My this compound is not crystallizing out of solution, what should I do?
Answer: If you are experiencing a complete failure of crystallization, there are several factors to consider. The primary reported method for crystallizing this compound is from ethyl acetate.[1] Here are some troubleshooting steps:
-
Concentration: The solution might be too dilute. Slowly evaporate the solvent to increase the concentration of the lactone.
-
Supersaturation: A supersaturated solution is necessary for crystal nucleation. After dissolving the compound in boiling ethyl acetate, allow it to cool slowly to room temperature. Further cooling to -20°C is reported to promote precipitation.[1]
-
Seeding: If you have a previous batch of this compound crystals, add a single, small crystal to the solution. This "seed" crystal will provide a nucleation site for crystal growth.
-
Scratching: Gently scratch the inside of the glass flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites.
-
Solvent Purity: Ensure the ethyl acetate used is of high purity and dry. Water contamination can inhibit crystallization.
-
Compound Purity: Impurities from the synthesis, such as the δ-lactone isomer, can interfere with crystallization.[1][2][3] Consider further purification of your crude product by chromatography before attempting crystallization.
Question: I'm getting an oil instead of crystals. How can I fix this?
Answer: "Oiling out" is a common problem in crystallization and can be addressed by the following:
-
Slower Cooling: Rapid cooling can lead to the separation of a supersaturated solution as an oil rather than crystals. Allow the solution to cool to room temperature very slowly before transferring it to a colder environment.
-
Solvent System: The polarity of the solvent may not be optimal. You can try a mixed solvent system. For instance, if you are using ethyl acetate, you could try adding a small amount of a less polar solvent like hexane to decrease the solubility of the lactone and promote crystallization.
-
Higher Concentration: A more concentrated solution may favor crystal formation over oiling. Try to dissolve the compound in the minimum amount of boiling solvent.
Question: The crystal yield is very low. How can I improve it?
Answer: A low yield can be frustrating. Here are some strategies to improve it:
-
Optimize Cooling: After the initial crystal formation at room temperature, the final crystallization is carried out at -20°C. Ensure the solution is left at this temperature for a sufficient amount of time (e.g., 24-48 hours) to allow for maximum precipitation.
-
Solvent Volume: Use the minimal amount of hot solvent required to fully dissolve your compound. Excess solvent will keep more of your product in solution even at low temperatures.
-
Mother Liquor: After filtering the initial crop of crystals, try to concentrate the remaining solution (mother liquor) and cool it again to obtain a second crop of crystals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound crystallization?
A1: The primary literature suggests using ethyl acetate as the crystallization solvent.
Q2: What is the expected melting point of this compound?
A2: The reported melting point for this compound is in the range of 105.5–106.0 °C.
Q3: Are there any known challenges with crystallizing pentose γ-lactones?
A3: Yes, the literature notes that there can be difficulties in obtaining suitable crystals of pentose γ-lactones with free hydroxyl groups. This makes careful control of crystallization conditions particularly important.
Quantitative Data
| Property | Value | Source |
| Molecular Formula | C₅H₈O₅ | |
| Molecular Weight | 148.11 g/mol | |
| Melting Point | 105.5–106.0 °C | |
| CAS Number | 15384-34-6 |
Experimental Protocols
Crystallization of this compound
This protocol is adapted from the literature for the purification of this compound.
-
Dissolution: Place the crude this compound in a round-bottom flask. Add a minimal amount of ethyl acetate. Heat the mixture to the boiling point of the solvent with stirring until the solid is completely dissolved.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. White crystals may begin to precipitate during this stage.
-
Precipitation: Once the flask has reached room temperature, place it in a freezer at -20°C to facilitate further crystallization.
-
Isolation: After a sufficient time for crystallization (e.g., 24 hours), collect the white crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold ethyl acetate to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Visualizations
Caption: Troubleshooting workflow for this compound crystallization.
Caption: Experimental workflow for the crystallization of this compound.
References
Technical Support Center: Optimizing Synthesis of D-Lyxono-1,4-Lactone Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of D-Lyxono-1,4-lactone and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common laboratory method is the oxidation of D-lyxose using bromine water in the presence of a mild base like potassium carbonate. This reaction oxidizes the aldehyde group of D-lyxose to a carboxylic acid, which then undergoes intramolecular esterification to form a mixture of the five-membered this compound (γ-lactone) and the six-membered D-lyxono-1,5-lactone (δ-lactone).[1]
Q2: What are the main challenges in the synthesis of this compound?
A2: The primary challenges include:
-
Formation of Byproducts: The synthesis typically yields a mixture of the desired γ-lactone and the isomeric δ-lactone, which can be difficult to separate.[1]
-
Purification: Isolating the pure this compound from the reaction mixture and the δ-lactone byproduct often requires careful crystallization or chromatographic techniques.[1]
-
Low Yields: Suboptimal reaction conditions can lead to incomplete conversion or the formation of degradation products, resulting in low overall yields.
-
Crystallization Difficulties: Obtaining high-quality crystals of this compound and its derivatives can be challenging, which is a critical step for purification and characterization.[1]
Q3: How can I purify this compound from its δ-lactone byproduct?
A3: A common method for purification is fractional crystallization. The γ-lactone is typically less soluble than the δ-lactone in solvents like ethyl acetate. By dissolving the crude mixture in a minimal amount of hot ethyl acetate and allowing it to cool slowly, the this compound will preferentially crystallize, leaving the more soluble δ-lactone in the mother liquor.[1]
Q4: What are some common derivatives of this compound and how are they synthesized?
A4: Common derivatives include isopropylidene and tosylates, which are useful for protecting hydroxyl groups and for further functionalization.
-
Isopropylidene derivatives: These are typically synthesized by reacting this compound with 2,2-dimethoxypropane in acetone in the presence of an acid catalyst like methanesulfonic acid.
-
Tosyl derivatives: Tosylation is achieved by reacting a protected form of the lactone (e.g., the isopropylidene derivative) with tosyl chloride in pyridine at low temperatures.
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting Suggestion |
| Incomplete Oxidation | - Ensure the bromine is added dropwise to maintain a controlled reaction rate.- Verify the molar ratio of bromine to D-lyxose. An excess of bromine is typically used.- Extend the reaction time at 0°C to ensure complete conversion. |
| Degradation of Product | - Maintain the reaction temperature at 0°C during bromine addition to minimize side reactions.- After the reaction, promptly acidify the mixture to a pH of 3-4 to stabilize the resulting lactone. |
| Loss during Workup | - Be cautious during the extraction and concentration steps to avoid loss of the product.- Ensure complete extraction from the aqueous layer. |
Issue 2: Difficulty in Separating γ- and δ-Lactone Isomers
| Potential Cause | Troubleshooting Suggestion |
| Inefficient Crystallization | - Use a high-purity solvent for crystallization (e.g., ethyl acetate).- Ensure the crude mixture is sufficiently concentrated before cooling.- Allow the solution to cool slowly to promote the formation of well-defined crystals.- Seeding the solution with a small crystal of pure this compound can induce crystallization. |
| Co-crystallization | - If fractional crystallization is ineffective, consider column chromatography on silica gel. The polarity difference between the two lactones may allow for separation. |
Issue 3: Low Yield in the Synthesis of this compound Derivatives (e.g., Tosylation)
| Potential Cause | Troubleshooting Suggestion |
| Steric Hindrance | - The hydroxyl groups of the lactone have different reactivities. Steric hindrance can affect the regioselectivity of the reaction. For example, in the formation of the isopropylidene derivative, the 3,5-O-isopropylidene product is often favored. |
| Decomposition of Reagents | - Use fresh tosyl chloride as it can degrade over time.- Ensure the pyridine used as a solvent is dry. |
| Suboptimal Reaction Temperature | - Maintain a low temperature (0-5°C) during the addition of tosyl chloride and throughout the reaction to prevent side reactions. |
Experimental Protocols
Protocol 1: Synthesis of this compound from D-Lyxose
Materials:
-
D-lyxose
-
Potassium carbonate
-
Bromine
-
88% Formic acid
-
Ethanol
-
Ethyl acetate
Procedure:
-
In a round-bottomed flask, dissolve 5.00 g of D-lyxose and 5.50 g of potassium carbonate in 60 mL of water.
-
Cool the mixture to 0°C in an ice bath with stirring.
-
Slowly add 2.0 mL of bromine dropwise to the stirred solution.
-
Continue stirring at 0°C for 1 hour after the addition is complete.
-
Remove the ice bath and allow the mixture to warm to room temperature.
-
Acidify the reaction mixture to a pH of 3-4 using 88% formic acid.
-
Concentrate the solution under reduced pressure to obtain an oily residue.
-
Dissolve the oil in 30 mL of ethanol at room temperature to precipitate inorganic salts.
-
Filter the mixture and wash the collected salts with an additional 20 mL of ethanol.
-
Combine the ethanol filtrates and concentrate under reduced pressure to yield a crude mixture of this compound and D-lyxono-1,5-lactone.
Purification:
-
Dissolve the crude product mixture in a minimal amount of boiling ethyl acetate.
-
Allow the solution to cool to room temperature, which should induce the precipitation of white crystals.
-
Further cool the mixture to -20°C to maximize crystallization.
-
Collect the crystals of this compound by filtration. The more soluble D-lyxono-1,5-lactone will remain in the filtrate.
Protocol 2: Synthesis of 3,5-O-Isopropylidene-2-O-tosyl-D-lyxono-1,4-lactone
Part A: Synthesis of the Isopropylidene Intermediate
-
Dissolve 3.21 g of this compound in 48 mL of acetone in a flask.
-
Add 7.8 mL of 2,2-dimethoxypropane and 0.8 mL of 70% methanesulfonic acid to the solution.
-
Stir the mixture at room temperature for 20 hours.
-
Neutralize the reaction with a saturated sodium bicarbonate solution to a pH of approximately 6-7.
-
Filter the mixture to remove any precipitate and concentrate the filtrate under reduced pressure.
Part B: Tosylation
-
Dissolve the crude isopropylidene intermediate in cold pyridine (0°C).
-
Add tosyl chloride in small portions over 1.5 hours, maintaining the temperature between 0-2°C.
-
Stir the mixture for an additional hour at 0°C and then leave it at 5°C for 20 hours.
-
Add dichloromethane and extract the solution with water, 10% aqueous HCl, and saturated aqueous NaHCO₃.
-
Dry the organic layer with MgSO₄, decolorize with activated carbon, and concentrate under reduced pressure.
-
The crude product can be purified by crystallization from methanol.
Data Presentation
Table 1: Reaction Parameters for the Synthesis of this compound
| Parameter | Value | Reference |
| Starting Material | D-Lyxose (5.00 g, 33.35 mmol) | |
| Reagents | Potassium carbonate (5.50 g) | |
| Bromine (2.0 mL, 77.7 mmol) | ||
| Solvent | Water (60 mL) | |
| Reaction Temperature | 0°C | |
| Reaction Time | 1 hour | |
| Yield (crude mixture of lactones) | 80.5% | |
| Yield (pure this compound after crystallization) | 39.3% (of the crude mixture) |
Table 2: Reaction Parameters for the Tosylation of 3,5-O-Isopropylidene-D-lyxono-1,4-lactone
| Parameter | Value | Reference |
| Starting Material | Crude 3,5-O-Isopropylidene-D-lyxono-1,4-lactone | |
| Reagent | Tosyl chloride | |
| Solvent | Pyridine | |
| Reaction Temperature | 0-5°C | |
| Reaction Time | ~22 hours | |
| Yield | Not explicitly stated, but a crystalline product was obtained. |
Visualizations
Caption: Experimental workflow for the synthesis, purification, and derivatization of this compound.
Caption: A logical workflow for troubleshooting common issues in this compound synthesis.
References
Technical Support Center: Overcoming Solubility Challenges of d-Lyxono-1,4-lactone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with d-Lyxono-1,4-lactone. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
Q2: I am observing low solubility of this compound in my desired solvent system. What are the initial troubleshooting steps?
When encountering low solubility, consider the following initial steps:
-
Solvent Screening: Test the solubility in a broader range of solvents with varying polarities.
-
pH Adjustment: For aqueous solutions, cautiously adjust the pH. The solubility of this compound may vary with pH, but be mindful of potential hydrolysis of the lactone ring.
-
Temperature Modification: Gently heating the solvent may increase solubility. However, monitor for any degradation of the compound.
-
Particle Size Reduction: If you are working with a solid form, reducing the particle size can increase the dissolution rate.
Q3: Which advanced techniques can I employ to enhance the solubility of this compound?
Several formulation strategies can be employed to improve the solubility of poorly soluble compounds.[1][2][3] The choice of method depends on the specific application and desired final formulation. Key techniques include co-solvency, solid dispersions, and complexation.
Troubleshooting Guides & Experimental Protocols
This section provides detailed troubleshooting for specific issues and protocols for key solubility enhancement techniques.
Issue 1: this compound precipitates out of my aqueous buffer.
Possible Causes:
-
Concentration Exceeds Solubility Limit: The concentration of this compound in your buffer is above its saturation point.
-
pH Shift: A change in the buffer's pH upon addition of the compound or other components may have reduced its solubility.
-
Temperature Fluctuation: A decrease in temperature can lead to precipitation if the solution was prepared at a higher temperature.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for this compound precipitation.
Solubility Enhancement Techniques: Data and Protocols
The following table summarizes common solubility enhancement techniques that can be applied to this compound.
| Technique | Description | Advantages | Disadvantages |
| Co-solvency | Increasing solubility by adding a water-miscible organic solvent to an aqueous solution.[4][5] | Simple to implement, can significantly increase solubility. | May not be suitable for all applications (e.g., cell culture), potential for precipitation upon dilution. |
| Solid Dispersion | Dispersing the compound in an inert carrier matrix at the solid state. | Can improve dissolution rate and bioavailability. | Can be complex to prepare, potential for physical instability of the amorphous form. |
| Complexation | Forming inclusion complexes with agents like cyclodextrins. | Can increase aqueous solubility and stability. | Requires a suitable complexing agent, may alter the compound's properties. |
| Particle Size Reduction | Reducing the particle size of the solid compound (micronization or nanosizing). | Increases surface area, leading to a faster dissolution rate. | Does not increase equilibrium solubility, potential for particle agglomeration. |
Experimental Protocol: Solubility Enhancement using Co-solvents
Objective: To determine a suitable co-solvent system for dissolving this compound in an aqueous buffer.
Materials:
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Ethanol
-
Propylene glycol
-
Polyethylene glycol 400 (PEG 400)
-
Vortex mixer
-
Magnetic stirrer and stir bars
-
Analytical balance
Methodology:
-
Prepare Stock Solutions of Co-solvents: Prepare 50% (v/v) solutions of ethanol, propylene glycol, and PEG 400 in PBS.
-
Screening for Solubility:
-
Add a pre-weighed amount of this compound to a series of vials.
-
To each vial, add an increasing volume of a co-solvent stock solution (e.g., from 10% to 50% final co-solvent concentration).
-
Vortex each vial vigorously for 2 minutes.
-
Visually inspect for complete dissolution.
-
-
Determine Maximum Solubility:
-
For the most promising co-solvent(s), prepare a saturated solution by adding an excess of this compound to the co-solvent/buffer mixture.
-
Stir the mixture at a constant temperature for 24 hours to ensure equilibrium is reached.
-
Centrifuge the solution to pellet the undissolved solid.
-
Carefully collect the supernatant and analyze the concentration of this compound using a suitable analytical method (e.g., HPLC).
-
Experimental Protocol: Preparation of a Solid Dispersion by Solvent Evaporation
Objective: To prepare a solid dispersion of this compound with a hydrophilic polymer to enhance its dissolution rate.
Materials:
-
This compound
-
Polyvinylpyrrolidone (PVP K30) or other suitable polymer
-
Methanol or other suitable volatile solvent
-
Rotary evaporator
-
Vacuum oven
Methodology:
-
Dissolution: Dissolve a specific ratio of this compound and PVP K30 (e.g., 1:1, 1:2, 1:5 w/w) in a minimal amount of methanol.
-
Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure.
-
Drying: Dry the resulting solid film in a vacuum oven at a controlled temperature (e.g., 40°C) for 24 hours to remove any residual solvent.
-
Characterization: The resulting solid dispersion can be characterized for its dissolution properties and compared to the physical mixture of the components.
Visualization of a Solubility Enhancement Mechanism
The following diagram illustrates the principle of cyclodextrin complexation, a common technique for improving the solubility of poorly soluble compounds.
Caption: Mechanism of solubility enhancement by cyclodextrin complexation.
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. sphinxsai.com [sphinxsai.com]
- 3. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. czasopisma.umlub.pl [czasopisma.umlub.pl]
Technical Support Center: Synthesis of D-Lyxono-1,4-lactone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of D-Lyxono-1,4-lactone.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction to synthesize this compound from D-lyxose resulted in a mixture of products. How can I identify the main side product?
A1: The most common side product in the synthesis of this compound (a γ-lactone) via oxidation of D-lyxose is the formation of the isomeric D-Lyxono-1,5-lactone (a δ-lactone).[1][2][3] This occurs due to the intramolecular esterification of the intermediate D-lyxonic acid, which can form both five- and six-membered rings. The presence of both lactones can be confirmed using infrared (IR) spectroscopy.
Q2: I am having difficulty isolating pure this compound from the reaction mixture. What purification strategies are recommended?
A2: Purification can be challenging due to the presence of the isomeric δ-lactone and other byproducts. After the initial workup to remove inorganic salts by dissolution in ethanol and filtration, chromatographic techniques are often necessary to separate the γ- and δ-lactones.[1] Careful monitoring of fractions is crucial for isolating the desired this compound.
Q3: The yield of my this compound is consistently low. What factors could be contributing to this?
A3: Several factors can lead to low yields:
-
Incomplete Oxidation: Ensure that the bromine is added dropwise at a controlled temperature (e.g., 0 °C) to allow for complete oxidation of the aldehyde group of D-lyxose to a carboxylic acid.[1]
-
pH Control: After the oxidation, the mixture should be carefully acidified (e.g., with formic acid to pH 3-4) to promote lactonization. Improper pH can affect the equilibrium between the open-chain acid and the lactones.
-
Hydrolysis: Lactones can be susceptible to hydrolysis back to the hydroxy acid, especially under basic conditions. Ensure that the workup and purification steps are performed under neutral or slightly acidic conditions.
-
Equilibrium with δ-Lactone: The formation of the thermodynamically stable six-membered δ-lactone is a competing reaction that can reduce the yield of the desired γ-lactone.
Q4: I am performing a subsequent reaction to create an O-isopropylidene derivative of this compound and am getting a mixture of products. Why is this happening?
A4: The reaction of this compound with 2,2-dimethoxypropane can result in a mixture of O-isopropylidene derivatives. This is often due to steric factors influencing which hydroxyl groups react. Attempts to separate these isomeric products by chromatography can be unsuccessful, and it may be necessary to proceed with the mixture to the next synthetic step and attempt separation at a later stage.
Experimental Protocols
Synthesis of this compound via Bromine Oxidation of D-Lyxose
This protocol is adapted from established methods.
Materials:
-
D-lyxose
-
Potassium carbonate (K₂CO₃)
-
Bromine (Br₂)
-
88% Formic acid (HCOOH)
-
Ethanol
-
Deionized water
Procedure:
-
In a round-bottomed flask, dissolve D-lyxose and potassium carbonate in water.
-
Cool the stirred mixture to 0 °C in an ice bath.
-
Add bromine dropwise to the mixture over a period of 1 hour while maintaining the temperature at 0 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Acidify the mixture to a pH of 3-4 using 88% formic acid.
-
Concentrate the solution under reduced pressure to remove volatile components.
-
To the resulting oil, add ethanol at room temperature to precipitate inorganic salts.
-
Filter the mixture and wash the collected salts with an additional portion of ethanol.
-
Combine the ethanol filtrates and concentrate under reduced pressure to obtain the crude this compound.
Quantitative Data Summary
| Starting Material | Product | Reagents | Reported Observations | Reference |
| D-lyxose | This compound (γ-lactone) and D-Lyxono-1,5-lactone (δ-lactone) | Bromine, Potassium Carbonate, Water | A mixture of γ- and δ-lactones was formed, as confirmed by IR analysis. The γ-lactone was isolated for further characterization. | |
| This compound | 3,5-O-isopropylidene-D-lyxono-1,4-lactone | 2,2-dimethoxypropane, Acetone, Methanesulfonic acid or Sulfuric acid | A mixture of two O-isopropylidene products was obtained which could not be separated at this stage. |
Visualizations
Caption: Synthesis of this compound and the formation of a common side product.
References
Technical Support Center: Analysis of Impurities in D-Lyxono-1,4-lactone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with D-Lyxono-1,4-lactone. The information provided is designed to assist in the development and execution of analytical methods for impurity detection.
Frequently Asked Questions (FAQs)
Q1: What are the potential impurities in synthetically produced this compound?
A1: During the synthesis of this compound, several impurities can arise. The most common include:
-
Starting materials: Unreacted D-lyxose.
-
Intermediates: D-lyxonic acid, the precursor to the lactone.
-
Isomers: The thermodynamically more stable six-membered ring, D-Lyxono-1,5-lactone (δ-lactone).[1]
-
Residual solvents: Solvents used during synthesis and purification, such as ethanol, acetone, or ethyl acetate.[1]
-
Degradation products: Products arising from the instability of the lactone ring, particularly through hydrolysis back to D-lyxonic acid.
Q2: Which analytical techniques are most suitable for detecting these impurities?
A2: A combination of chromatographic and spectroscopic techniques is generally recommended:
-
High-Performance Liquid Chromatography (HPLC): HPLC with refractive index detection (RID) or evaporative light scattering detection (ELSD) is well-suited for separating and quantifying non-volatile impurities like sugars and sugar acids. HPLC coupled with mass spectrometry (LC-MS) can provide structural information for unknown impurities.
-
Gas Chromatography (GC): GC is the preferred method for analyzing volatile impurities, such as residual solvents. Headspace GC coupled with mass spectrometry (GC-MS) is a highly sensitive technique for this purpose. Derivatization may be required for the analysis of non-volatile impurities by GC.
-
Spectroscopy (NMR, IR): Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful tools for the structural elucidation of the main component and its impurities, although they are typically less sensitive than chromatographic methods for quantification of trace impurities. IR spectroscopy can help distinguish between γ- and δ-lactones based on the carbonyl stretching frequency.[1]
Q3: How can I differentiate between the γ-lactone (1,4-lactone) and the δ-lactone (1,5-lactone) isomers?
A3: Chromatographic separation is the primary method for quantifying the two isomers. Developing an HPLC or GC method with sufficient resolution is key. Spectroscopic methods can also aid in differentiation. In IR spectroscopy, γ-lactones typically show a carbonyl (C=O) stretching vibration at a higher wavenumber (around 1770 cm⁻¹) compared to δ-lactones (around 1735-1750 cm⁻¹).[1]
Troubleshooting Guides
HPLC Analysis
Issue 1: Peak Tailing for this compound and its polar impurities.
-
Cause: this compound and its related impurities (D-lyxose, D-lyxonic acid) are highly polar molecules. Peak tailing in reversed-phase HPLC is often caused by secondary interactions between these polar analytes and residual silanol groups on the silica-based stationary phase.[2]
-
Troubleshooting Steps:
-
Column Selection:
-
Use a column with end-capping to minimize exposed silanol groups.
-
Consider using a column with a polar-embedded stationary phase, which can provide better peak shape for polar compounds.
-
-
Mobile Phase pH Adjustment:
-
Operate at a lower pH (e.g., pH 2.5-3.5) to suppress the ionization of residual silanol groups, thereby reducing secondary interactions.
-
-
Buffer Selection:
-
Ensure the mobile phase is adequately buffered to maintain a consistent pH throughout the analysis.
-
-
Sample Overload:
-
Inject a smaller sample volume or dilute the sample to check for mass overload, which can cause peak asymmetry.
-
-
Issue 2: Poor resolution between this compound and its impurities.
-
Cause: The impurities are structurally very similar to the main compound, making separation challenging.
-
Troubleshooting Steps:
-
Optimize Mobile Phase Composition:
-
Adjust the ratio of organic modifier (e.g., acetonitrile or methanol) to the aqueous phase. A lower percentage of organic modifier generally increases retention and may improve resolution for polar compounds.
-
-
Change Stationary Phase:
-
Consider alternative column chemistries. A hydrophilic interaction liquid chromatography (HILIC) column can be effective for separating highly polar compounds.
-
For acidic impurities like D-lyxonic acid, an anion-exchange column might provide better selectivity.
-
-
Gradient Elution:
-
Employ a shallow gradient to enhance the separation of closely eluting peaks.
-
-
Temperature Control:
-
Optimize the column temperature. Lower temperatures can sometimes improve the resolution of isomers.
-
-
Issue 3: Inconsistent Retention Times.
-
Cause: Fluctuations in the HPLC system or mobile phase preparation.
-
Troubleshooting Steps:
-
Mobile Phase Preparation:
-
Ensure the mobile phase is freshly prepared and thoroughly degassed.
-
-
Column Equilibration:
-
Allow sufficient time for the column to equilibrate with the mobile phase before starting a sequence of injections.
-
-
Pump Performance:
-
Check the pump for leaks and ensure a stable flow rate.
-
-
Temperature Fluctuation:
-
Use a column oven to maintain a constant temperature.
-
-
Experimental Protocols
Proposed HPLC-RID Method for Non-Volatile Impurities
This method is a starting point for the analysis of D-lyxose and D-lyxonic acid in this compound.
| Parameter | Recommended Condition |
| Column | Amino-based column (e.g., 250 x 4.6 mm, 5 µm) or a ligand-exchange column (e.g., Ca²⁺ form) |
| Mobile Phase | 75:25 (v/v) Acetonitrile:Water (for amino column) or HPLC-grade water (for ligand-exchange column) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C (for amino column) or 80-85 °C (for ligand-exchange column) |
| Detector | Refractive Index Detector (RID) |
| Injection Volume | 10-20 µL |
| Sample Preparation | Dissolve the sample in the mobile phase. |
Proposed Headspace GC-MS Method for Residual Solvents
This method is a general approach for the detection of common residual solvents.
| Parameter | Recommended Condition |
| GC Column | DB-624 or equivalent (e.g., 30 m x 0.25 mm ID, 1.4 µm film thickness) |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Program | Initial temperature 40 °C for 5 min, ramp to 220 °C at 10 °C/min, hold for 5 min |
| Injector Temperature | 200 °C |
| Headspace Sampler | |
| Oven Temperature | 80 °C |
| Loop Temperature | 90 °C |
| Transfer Line Temp | 100 °C |
| Equilibration Time | 15 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 35-350 |
| Source Temperature | 230 °C |
| Quadrupole Temp | 150 °C |
Quantitative Data Summary
The following table provides typical performance characteristics for HPLC-RID methods used for the analysis of sugars and related substances. These values should be determined for the specific method being used.
| Analyte | Typical Limit of Detection (LOD) | Typical Limit of Quantification (LOQ) |
| D-lyxose | 0.002% (w/w) | 0.006% (w/w) |
| D-lyxonic acid | 0.01% (w/w) | 0.03% (w/w) |
| D-Lyxono-1,5-lactone | 0.01% (w/w) | 0.03% (w/w) |
Note: These values are estimates and will vary depending on the instrument, column, and specific method parameters.
Visualizations
Caption: General experimental workflow for impurity analysis.
Caption: Troubleshooting logic for HPLC peak tailing.
References
Validation & Comparative
A Comparative Guide to Confirming the Purity of Synthesized D-Lyxono-1,4-lactone
For researchers, scientists, and professionals in drug development, establishing the purity of synthesized compounds is a critical step in ensuring the reliability and reproducibility of experimental results. This guide provides a comparative overview of standard analytical techniques for confirming the purity of D-Lyxono-1,4-lactone, a key chiral building block in the synthesis of various biologically active molecules. We will delve into the experimental protocols and data interpretation for High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS).
Data Presentation: Comparison of Analytical Techniques
The following tables summarize the key quantitative data and qualitative features of each analytical technique for the purity assessment of this compound.
Table 1: High-Performance Liquid Chromatography (HPLC) for Purity Analysis
| Parameter | Description | Typical Values/Notes |
| Principle | Separation based on differential partitioning between a stationary and mobile phase. Purity is assessed by the presence of a single major peak. | A powerful technique for quantifying impurities. |
| Stationary Phase | Typically a C18 reversed-phase column. Chiral columns can be used for enantiomeric purity.[1] | The choice of column is critical for achieving good separation. |
| Mobile Phase | A gradient of acetonitrile and water is common for reversed-phase HPLC.[2] Isocratic elution can also be used. | The mobile phase composition is optimized to achieve the best peak shape and resolution. |
| Detection | UV detection at a low wavelength (e.g., 210 nm) is often used for lactones lacking a strong chromophore.[2] Refractive Index (RI) detection is also an option. | Sensitivity can be a limitation with UV detection for this compound. |
| Purity Indication | A single, sharp, symmetrical peak indicates high purity. The area of the main peak relative to the total area of all peaks gives a quantitative measure of purity. | Peak tailing or fronting can indicate issues with the separation or the presence of co-eluting impurities. |
Table 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Data for this compound
| Nucleus | Chemical Shift (δ) in D₂O (ppm)[3] | Multiplicity & Coupling Constant (J)[3] | Assignment | Notes |
| ¹H | 4.67 | d, J = 5.1 Hz | H-2 | The chemical shifts and coupling constants are highly sensitive to the stereochemistry and conformation of the molecule. |
| ¹H | 4.50 | dd, J = 4.4 Hz | H-3 | |
| ¹H | 4.56 | dt, J = 2.6, 7.6 Hz | H-4 | |
| ¹H | 3.89–3.81 | m | H-5 and H-5' | |
| ¹³C | 178.3 | - | C-1 (Carbonyl) | ¹³C NMR provides information on the carbon skeleton of the molecule. The carbonyl carbon resonance is characteristic of the lactone functional group. |
| ¹³C | 81.6 | - | C-4 | |
| ¹³C | 70.5 | - | C-2 | |
| ¹³C | 69.5 | - | C-3 | |
| ¹³C | 59.7 | - | C-5 |
Table 3: Fourier-Transform Infrared (FTIR) Spectroscopy Data for this compound
| Functional Group | Characteristic Absorption Band (cm⁻¹) | Notes |
| C=O (Lactone) | 1780–1760 | The position of the carbonyl stretch is characteristic of a five-membered ring (γ-lactone). A six-membered δ-lactone would show a band at a lower wavenumber (1750–1735 cm⁻¹). |
| O-H (Hydroxyl) | Broad band around 3400-3200 | Indicates the presence of hydroxyl groups and hydrogen bonding. |
| C-O (Ester) | Around 1200-1000 | Corresponds to the C-O stretching vibrations within the lactone ring and from the hydroxyl groups. |
Table 4: Mass Spectrometry (MS) Data for this compound
| Ionization Technique | Expected [M+H]⁺ or [M+Na]⁺ (m/z) | Notes |
| Electrospray Ionization (ESI) | 149.0499 (for C₅H₈O₅ + H)⁺ | ESI is a soft ionization technique that typically produces the protonated molecular ion, which is useful for confirming the molecular weight. |
| Matrix-Assisted Laser Desorption/Ionization (MALDI) | 171.0318 (for C₅H₈O₅ + Na)⁺ | MALDI is another soft ionization technique often used for solid samples. The sodium adduct is commonly observed. |
Experimental Protocols
Below are detailed methodologies for the key experiments used to assess the purity of synthesized this compound.
High-Performance Liquid Chromatography (HPLC)
-
Objective: To separate and quantify the synthesized this compound from any impurities.
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV or RI detector.
-
Chromatographic Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution starting with 95% Water (A) and 5% Acetonitrile (B), increasing to 50% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation: Dissolve a known amount of the synthesized this compound in the initial mobile phase composition to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
-
Data Analysis: Integrate the area of all peaks in the chromatogram. The purity is calculated as the percentage of the area of the main peak relative to the total peak area.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the chemical structure and identify any structural impurities.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).
-
Data Acquisition:
-
¹H NMR: Acquire a one-dimensional proton NMR spectrum. Key parameters include the spectral width, number of scans, and relaxation delay.
-
¹³C NMR: Acquire a one-dimensional carbon NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans is typically required.
-
2D NMR (Optional): Techniques like COSY and HSQC can be used to further confirm the structure by establishing proton-proton and proton-carbon correlations.
-
-
Data Analysis: Compare the observed chemical shifts, multiplicities, and coupling constants with literature values for this compound. The presence of unexpected signals may indicate impurities. Integration of proton signals can provide a quantitative measure of the purity relative to a known internal standard.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Objective: To identify the key functional groups present in the synthesized compound.
-
Instrumentation: An FTIR spectrometer.
-
Sample Preparation:
-
Solid Sample (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Data Acquisition: Record the infrared spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands for the lactone carbonyl (C=O), hydroxyl (O-H), and C-O functional groups. Compare the spectrum to a reference spectrum if available. The absence of unexpected peaks (e.g., from residual starting materials or solvents) is an indicator of purity.
Mass Spectrometry (MS)
-
Objective: To confirm the molecular weight of the synthesized this compound.
-
Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., ESI or MALDI).
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1 µg/mL). For MALDI, the sample is co-crystallized with a matrix on a target plate.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode.
-
Data Analysis: Determine the mass-to-charge ratio (m/z) of the most abundant ion. This should correspond to the expected molecular weight of this compound with a proton ([M+H]⁺) or another adduct like sodium ([M+Na]⁺).
Mandatory Visualization
The following diagrams illustrate the logical workflow for confirming the purity of synthesized this compound.
Caption: Workflow for the analytical confirmation of synthesized this compound purity.
Caption: Logical relationship of analytical data for purity confirmation.
References
- 1. CN105954447A - Method for analyzing and separating Corey lactone benzoate enantiomers through HPLC - Google Patents [patents.google.com]
- 2. Identification and quantification of seven sesquiterpene lactones in Inula britannica by HPLC-DAD-MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
A Comparative Analysis of the Crystal Structures of d-Lyxono-1,4-lactone and d-Ribono-1,4-lactone
For Immediate Release
This guide provides a detailed comparison of the crystal structures of two stereoisomeric pentose-derived γ-lactones: d-Lyxono-1,4-lactone and d-ribono-1,4-lactone. This analysis is intended for researchers, scientists, and professionals in the field of drug development who are interested in the subtle yet significant structural differences between these molecules, which can influence their biological activity and application in synthesis.
Data Presentation
The following table summarizes the key crystallographic data for this compound and d-ribono-1,4-lactone. The data for this compound is derived from a recent study by Sosnowska et al. (2025), while the information for d-ribono-1,4-lactone is based on the foundational work of Svinning and Sørum (1975), as referenced in recent literature.
| Parameter | This compound | d-Ribono-1,4-lactone |
| Empirical Formula | C₅H₈O₅ | C₅H₈O₅ |
| Formula Weight | 148.11 | 148.11 |
| Temperature (K) | 120.0(2) | 123.15 (-150 °C)[1] |
| Crystal System | Orthorhombic | Orthorhombic[1] |
| Space Group | P2₁2₁2₁ | P2₁2₁2₁[1] |
| Unit Cell Dimensions | ||
| a (Å) | 5.5837(3) | Data not available in search results |
| b (Å) | 8.8711(5) | Data not available in search results |
| c (Å) | 12.0854(7) | Data not available in search results |
| α (°) | 90 | 90 |
| β (°) | 90 | 90 |
| γ (°) | 90 | 90 |
| Volume (ų) | 598.63(6) | Data not available in search results |
| Z | 4 | Data not available in search results |
| Calculated Density (g/cm³) | 1.644 | Data not available in search results |
| Ring Conformation | ³T₂ | Between E₃ and ²T₃[1] |
| C=O Bond Length (Å) | 1.209(2) | 1.203(1)[1] |
| Hydrogen Bonding | Inter- and intramolecular | Intermolecular only |
Experimental Protocols
This compound
Synthesis and Crystallization: this compound was synthesized through the oxidation of commercially available D-lyxose using bromine water. The resulting mixture of γ- and δ-lactones was separated by crystallization from ethyl acetate. White crystals of the γ-lactone were obtained and confirmed by NMR spectroscopy. For X-ray analysis, single crystals were grown from a solution of the compound.
X-ray Data Collection and Structure Refinement: Diffraction intensity data for a single crystal of this compound were collected on a STOE IPDS 2T dual-beam diffractometer at a temperature of 120.0(2) K. The measurement utilized MoKα radiation from a microfocus X-ray source (GeniX 3D Mo High Flux, λ = 0.71069 Å). The crystal was maintained at the low temperature using a CryoStream-800 device. The structure was then solved and refined using standard crystallographic software packages.
d-Ribono-1,4-lactone
Synthesis and Crystallization: The synthesis and crystallization protocol for the d-ribono-1,4-lactone crystals used in the original structure determination by Svinning and Sørum (1975) are not detailed in the available search results. However, it is a commercially available compound.
X-ray Data Collection and Structure Refinement: The crystal structure of d-ribono-1,4-lactone was determined from X-ray diffraction data collected at a temperature of -150 °C (123.15 K). This low-temperature data collection is crucial for obtaining accurate structural information for small, flexible molecules with hydroxyl groups, as it minimizes thermal vibrations. The structure was determined to be in the orthorhombic space group P2₁2₁2₁.
Visualization of Structural Differences
The most notable difference between the crystal structures of this compound and d-ribono-1,4-lactone lies in the conformation of their five-membered lactone rings. This difference is a direct consequence of the different stereochemistry at the C2 and C3 carbons.
Caption: A diagram illustrating the distinct ring conformations of this compound and d-ribono-1,4-lactone.
References
A Comparative Guide to Analytical Standards for D-Lyxono-1,4-lactone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the qualification and quantification of D-Lyxono-1,4-lactone, a key biochemical reagent in life sciences research.[1] The selection of an appropriate analytical technique is paramount for ensuring the purity, identity, and stability of an analytical standard, which underpins the validity of experimental results. Here, we compare the performance of three common analytical techniques: High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR).
High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD)
HPLC is a cornerstone of analytical chemistry for separating non-volatile compounds. For sugars and lactones lacking a strong UV chromophore, detectors like Charged Aerosol Detection (CAD) provide near-universal response, making it a suitable choice for purity determination and quantification.
Comparative Performance Data
The following table summarizes typical performance metrics for the analysis of this compound using a validated HPLC-CAD method.
| Performance Metric | Result |
| Purity Assay (%) | 99.2 |
| Linearity (R²) | >0.999 |
| Limit of Detection (LOD) | ~0.3 ng |
| Limit of Quantitation (LOQ) | ~1.0 ng |
| Precision (RSD %) | < 2.0% |
| Recovery (%) | 96.2% - 103.0% |
Data is illustrative, based on performance for similar lactones like Glucono-δ-Lactone.[2]
Detailed Experimental Protocol: HPLC-CAD
-
System: Agilent 1260 Infinity II HPLC or equivalent, equipped with a Corona Veo Charged Aerosol Detector.
-
Column: Thermo Hypersil Gold Aq (250 mm × 4.6 mm, 5 µm).[2]
-
Mobile Phase: Acetonitrile:Water (90:10 v/v).[2]
-
Flow Rate: 0.5 mL/min.[2]
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
CAD Settings: Nebulizer Temperature 50°C, Gas Pressure 427.5 kPa.
-
Standard Preparation: Prepare a stock solution of this compound reference standard in the mobile phase at 1 mg/mL. Create a calibration curve by serial dilution to concentrations ranging from 1 µg/mL to 50 µg/mL.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a target concentration of 20 µg/mL.
-
Quantification: Calculate purity by comparing the peak area of the sample to the calibration curve generated from the certified reference standard.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and specificity, providing both quantitative data and structural confirmation. Since carbohydrates and their lactones are non-volatile, a derivatization step is required to increase their volatility for GC analysis. Trimethylsilyl (TMS) derivatization is a common and effective method.
Comparative Performance Data
| Performance Metric | Result |
| Purity Assay (as TMS derivative) (%) | 99.5 |
| Linearity (R²) | >0.998 |
| Limit of Detection (LOD) | ~1 pg |
| Limit of Quantitation (LOQ) | ~5 pg |
| Precision (RSD %) | < 3.0% |
| Identity Confirmation | Mass spectrum match >98% |
Data is illustrative and represents typical performance for TMS-derivatized sugars.
Detailed Experimental Protocol: GC-MS (TMS Derivatization)
-
Derivatization:
-
Accurately weigh ~1 mg of the this compound standard or sample into a GC vial.
-
Add 200 µL of pyridine and 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.
-
Cap the vial and heat at 70°C for 30 minutes. Cool to room temperature before injection.
-
-
System: Agilent 7890B GC coupled to a 5977B Mass Selective Detector or equivalent.
-
Column: Rxi-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or similar.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Injection Volume: 1 µL (Split mode 20:1).
-
MS Transfer Line: 280°C.
-
Ion Source: 230°C.
-
Mass Range: Scan m/z 40-600.
-
Quantification: Purity is determined by the area percent of the derivatized this compound peak relative to all other peaks in the chromatogram. Identity is confirmed by matching the obtained mass spectrum with a reference library.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that provides a direct measurement of substance concentration and purity without the need for an identical reference standard for calibration. It relies on an internal standard of known purity and concentration. Its structural specificity makes it an excellent tool for both identity and purity assessment.
Comparative Performance Data
| Performance Metric | Result |
| Purity Assay (%) | 99.1 (± 0.2%) |
| Specificity | High (Signal specific to proton environment) |
| Precision (RSD %) | < 1.0% |
| Accuracy | High (Direct proportionality of signal to nuclei) |
| Identity Confirmation | Full ¹H NMR spectrum provides structural proof |
Data is illustrative of typical qNMR performance.
Detailed Experimental Protocol: ¹H-qNMR
-
System: Bruker 400 MHz NMR spectrometer or equivalent.
-
Internal Standard (IS): Maleic acid or 1,4-Dinitrobenzene (certified purity >99.5%).
-
Solvent: Deuterated water (D₂O) or DMSO-d₆.
-
Sample Preparation:
-
Accurately weigh ~10 mg of this compound and ~5 mg of the internal standard into a vial.
-
Dissolve the mixture in ~0.7 mL of D₂O.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Acquisition Parameters:
-
Pulse Program: Standard 30° or 90° pulse.
-
Relaxation Delay (D1): 5 x T₁ of the slowest relaxing proton (typically >10 s for quantitative accuracy).
-
Number of Scans (NS): 16 or higher for good signal-to-noise.
-
-
Data Processing:
-
Apply Fourier transform, phase correction, and baseline correction.
-
Integrate a well-resolved, unique signal for this compound (e.g., H-2 at ~4.67 ppm in D₂O) and a signal from the internal standard.
-
-
Purity Calculation: The purity is calculated using the following formula:
-
Purity (%) = (Iₓ / Iₛₜ) * (Nₛₜ / Nₓ) * (Mₓ / Mₛₜ) * (mₛₜ / mₓ) * Pₛₜ
-
Where: I = Integral value, N = Number of protons for the integrated signal, M = Molar mass, m = mass, P = Purity of the standard. Subscripts ₓ and ₛₜ refer to the analyte and internal standard, respectively.
-
// Nodes start [label="Receive Analytical\nStandard Candidate", fillcolor="#FBBC05", fontcolor="#202124"]; identity [label="Identity Confirmation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; purity [label="Purity & Assay", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Methods for Identity nmr_id [label="NMR Spectroscopy\n(¹H, ¹³C)", fillcolor="#FFFFFF", fontcolor="#202124"]; ms_id [label="Mass Spectrometry\n(e.g., via GC-MS)", fillcolor="#FFFFFF", fontcolor="#202124"]; ftir_id [label="FTIR Spectroscopy", fillcolor="#FFFFFF", fontcolor="#202124"];
// Methods for Purity hplc_purity [label="HPLC-CAD\n(Impurity Profile)", fillcolor="#FFFFFF", fontcolor="#202124"]; qnmr_purity [label="qNMR\n(Absolute Purity)", fillcolor="#FFFFFF", fontcolor="#202124"]; gcms_purity [label="GC-MS\n(Volatile Impurities)", fillcolor="#FFFFFF", fontcolor="#202124"];
// Final Decision decision [label="Qualified Standard?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF", style=filled]; pass [label="Release for Use", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF", style=filled]; fail [label="Reject / Repurify", shape=box, fillcolor="#5F6368", fontcolor="#FFFFFF", style=filled];
// Edges start -> identity; start -> purity;
identity -> nmr_id [dir=back]; identity -> ms_id [dir=back]; identity -> ftir_id [dir=back];
purity -> hplc_purity [dir=back]; purity -> qnmr_purity [dir=back]; purity -> gcms_purity [dir=back];
{nmr_id, ms_id, ftir_id, hplc_purity, qnmr_purity, gcms_purity} -> decision [color="#4285F4"];
decision -> pass [label=" Yes "]; decision -> fail [label=" No "]; } caption: General workflow for the qualification of an analytical standard.
Comparison Summary and Recommendations
| Technique | Primary Use | Pros | Cons |
| HPLC-CAD | Purity, Quantification, Impurity Profiling | Robust, good for non-volatile compounds, universal detection for non-chromophoric analytes. | Requires a specific reference standard for quantification, moderate sensitivity. |
| GC-MS | Purity, Trace Analysis, Identity Confirmation | Excellent sensitivity and specificity, provides structural information. | Requires derivatization for non-volatile compounds, which adds a step and potential for error. |
| ¹H-qNMR | Absolute Purity, Identity Confirmation | Primary method (no specific standard needed), highly accurate and precise, provides rich structural data. | Lower sensitivity than MS, requires expensive instrumentation and expertise. |
Recommendations:
-
For Routine Purity and Assay: HPLC-CAD is a reliable and robust workhorse method for routine quality control once a certified reference standard is established.
-
For Identity Confirmation and High Sensitivity: GC-MS is superior for confirming the identity via mass fragmentation and for detecting trace volatile or semi-volatile impurities.
-
For Primary Standard Qualification: ¹H-qNMR is the gold standard for accurately determining the absolute purity of a candidate standard material without relying on a pre-existing, identical standard.
For comprehensive characterization of a this compound analytical standard, a combination of these techniques is recommended. qNMR should be used to certify the purity of a primary lot, which can then be used as a reference standard for more routine methods like HPLC-CAD. GC-MS serves as an excellent orthogonal method to confirm identity and screen for impurities not captured by liquid chromatography.
References
A Comparative Guide to the Synthetic Routes of d-Lyxono-1,4-lactone
For Researchers, Scientists, and Drug Development Professionals
d-Lyxono-1,4-lactone, a key chiral intermediate in the synthesis of various biologically active molecules and nucleoside analogs, presents a synthetic challenge due to its specific stereochemistry. This guide provides a comprehensive comparison of the primary synthetic routes to this valuable compound, offering an objective analysis of their performance based on experimental data. Detailed methodologies for key experiments are provided to support researchers in selecting the most suitable pathway for their specific needs.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route 1: Bromine Water Oxidation of D-Lyxose | Route 2: Kiliani-Fischer Synthesis from D-Threose | Route 3: Potential Biocatalytic Oxidation of D-Lyxose |
| Starting Material | D-Lyxose | D-Threose | D-Lyxose |
| Key Reagents | Bromine, Potassium Carbonate | Sodium Cyanide, Acid, Reducing Agent (e.g., Sodium Amalgam) | D-Lyxose Dehydrogenase (hypothetical), Co-factor (e.g., NAD+) |
| Number of Steps | 1 | 3 (Cyanohydrin formation, Hydrolysis & Separation, Lactonization) | 1 |
| Reported Yield | 39.3%[1] | ~31% (overall from D-threose)[2] | Not yet reported |
| Reaction Conditions | 0 °C to room temperature, aqueous media | Varies (e.g., heating for lactonization) | Mild (Physiological pH and temperature) |
| Stereoselectivity | High (starting from stereopure D-lyxose) | Moderate (produces epimeric mixture) | Potentially high |
| Key Advantages | Simple, one-step procedure. | Utilizes a more readily available starting material (D-threose). | Environmentally friendly, high potential for stereoselectivity. |
| Key Disadvantages | Lower yield, use of hazardous bromine. | Multi-step, formation of epimers requires separation, use of toxic cyanide. | Lack of established and commercially available specific enzymes. |
Synthetic Route 1: Oxidation of D-Lyxose with Bromine Water
This classical approach involves the direct oxidation of the aldehyde group of D-lyxose to a carboxylic acid, which then undergoes intramolecular esterification to form the lactone.
Experimental Protocol
In a round-bottom flask, D-lyxose (1.0 eq) and potassium carbonate (1.1 eq) are dissolved in water. The solution is cooled to 0 °C, and bromine (2.3 eq) is added dropwise. The reaction mixture is stirred for one hour at 0 °C, after which the cooling is removed, and the mixture is allowed to warm to room temperature. The reaction is then acidified to pH 3-4 with formic acid. The solvent is removed under reduced pressure, and the resulting oil is dissolved in ethanol. Inorganic salts are removed by filtration, and the filtrate is concentrated to yield a mixture of this compound and d-lyxono-1,5-lactone. The desired this compound can be isolated and purified by crystallization.[1]
Synthetic Route 2: Kiliani-Fischer Synthesis from D-Threose
The Kiliani-Fischer synthesis provides a method for elongating the carbon chain of an aldose. Starting from D-threose, this synthesis yields a mixture of the epimeric aldonic acids, D-lyxonic acid and D-xylonic acid.
Experimental Protocol
The Kiliani-Fischer synthesis is a multi-step process:
-
Cyanohydrin Formation: D-threose is reacted with sodium cyanide to form a mixture of two epimeric cyanohydrins.
-
Hydrolysis and Separation: The cyanohydrin mixture is hydrolyzed to the corresponding aldonic acids, D-lyxonic acid and D-xylonic acid. The ratio of lyxonic to xylonic acid formed is approximately 2.36:1. The total yield of the mixed aldonic acids can be as high as 90-95%. The separation of the epimeric acids is a critical and often challenging step, which can be achieved through fractional crystallization of their salts (e.g., lead salts) or lactones.
-
Lactonization: The isolated D-lyxonic acid is then lactonized, typically by heating, to yield this compound.
The overall reported yield for the formation of D-lyxose from D-threose via this method is approximately 31%.[2]
Synthetic Route 3: Potential Biocatalytic Oxidation of D-Lyxose
While a specific, high-yielding enzymatic process for the synthesis of this compound has not been extensively reported, the existence and characterization of D-xylose dehydrogenases strongly suggest the feasibility of a biocatalytic route. D-xylose dehydrogenases are known to oxidize D-xylose to D-xylonolactone.[3] A homologous D-lyxose dehydrogenase could, in principle, catalyze the direct and stereoselective oxidation of D-lyxose to this compound.
Hypothetical Experimental Workflow
A potential biocatalytic process would involve the following steps:
-
Enzyme Identification and Production: Identification and recombinant expression of a suitable D-lyxose dehydrogenase.
-
Biocatalytic Conversion: Incubation of D-lyxose with the purified enzyme or a whole-cell biocatalyst expressing the enzyme, in an aqueous buffer at a mild temperature and pH, with the appropriate cofactor (e.g., NAD+).
-
Product Isolation: Extraction and purification of the this compound from the reaction mixture.
This approach offers the potential for a highly selective, environmentally friendly synthesis under mild reaction conditions, avoiding the use of hazardous reagents. However, significant research and development would be required to identify and optimize a suitable enzymatic system.
Conclusion
The choice of synthetic route to this compound depends on several factors, including the availability of starting materials, desired scale, and tolerance for hazardous reagents. The bromine water oxidation of D-lyxose is a straightforward, one-step method but suffers from a moderate yield and the use of bromine. The Kiliani-Fischer synthesis, while multi-stepped and requiring the separation of epimers, can be advantageous if D-threose is a more accessible starting material. The potential for a biocatalytic route is highly attractive from a green chemistry perspective, promising high selectivity and mild reaction conditions, though it remains an area for future research and development. This guide provides the foundational information for researchers to make an informed decision based on the specific requirements of their synthetic endeavors.
References
A Comparative Guide to the Stereochemical Validation of D-Lyxono-1,4-lactone
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical techniques for the validation of the stereochemistry of D-Lyxono-1,4-lactone. The accurate determination of stereoisomers is a critical aspect of drug development and chemical synthesis, ensuring the desired biological activity and safety profile of a molecule. This document presents supporting experimental data, detailed methodologies, and visual workflows to aid in the selection of appropriate validation techniques.
Introduction to this compound and Stereochemical Importance
This compound is a γ-lactone derived from D-lyxose, a pentose sugar. The spatial arrangement of its hydroxyl groups is crucial for its chemical reactivity and biological function. The validation of its stereochemistry is paramount to confirm its identity and purity, especially when used as a chiral building block in the synthesis of more complex molecules. In drug development, different stereoisomers can exhibit vastly different pharmacological and toxicological properties.
Core Validation Techniques: A Head-to-Head Comparison
The primary methods for the unambiguous determination of the stereochemistry of chiral molecules like this compound are X-ray Crystallography and Nuclear Magnetic Resonance (NMR) Spectroscopy. While both are powerful, they provide different types of information and have distinct advantages and limitations.[1][2][3][4]
| Feature | X-ray Crystallography | NMR Spectroscopy |
| Principle | Diffraction of X-rays by a single crystal to determine the 3D arrangement of atoms.[2] | Absorption of radiofrequency waves by atomic nuclei in a magnetic field to elucidate molecular structure and connectivity. |
| Sample Phase | Solid (single crystal required) | Solution |
| Information Yield | Unambiguous 3D structure, bond lengths, bond angles, and absolute configuration (with heavy atoms). | Detailed information on chemical environment, connectivity, relative stereochemistry, and conformation in solution. |
| Resolution | Typically high atomic resolution (e.g., < 2 Å). | Resolution can be lower than X-ray crystallography. |
| Key Advantage | Considered the "gold standard" for absolute configuration determination. | Provides information about the molecule's structure and dynamics in a more biologically relevant solution state. |
| Key Limitation | Requires a suitable single crystal, which can be difficult to obtain. | Can be less definitive for absolute configuration without chiral derivatizing agents or advanced techniques. |
Experimental Data for this compound
The following tables summarize key experimental data obtained for this compound, providing a quantitative basis for its stereochemical validation.
Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound
Solvent: D₂O, Spectrometer Frequency: 500 MHz for ¹H, 125 MHz for ¹³C
| Nucleus | Atom Position | Chemical Shift (δ, ppm) | Multiplicity / Coupling Constant (J, Hz) |
| ¹H | H-2 | 4.67 | d, J₂,₃ = 5.1 |
| H-3 | 4.50 | dd, J₃,₄ = 4.4 | |
| H-4 | 4.56 | dt, J₄,₅ = 2.6, J₄,₅' = 7.6 | |
| H-5, H-5' | 3.81-3.89 | m | |
| ¹³C | C-1 | 178.3 | - |
| C-4 | 81.6 | - | |
| C-2 | 70.5 | - | |
| C-3 | 69.5 | - | |
| C-5 | 59.7 | - |
Table 2: Comparison of Crystal Structure Data for this compound and D-Ribono-1,4-lactone
| Parameter | This compound | D-Ribono-1,4-lactone |
| Crystal System | Orthorhombic | Orthorhombic |
| Space Group | P2₁2₁2₁ | P2₁2₁2₁ |
| Lactone Ring Conformation | E₃ (envelope) | Between E₃ and ²T₃ |
| C=O Bond Length (Å) | Not specified in abstract | 1.203(1) |
| Hydrogen Bonding | Intramolecular and Intermolecular | Intermolecular only |
Data for this compound and D-Ribono-1,4-lactone from the same study for direct comparison.
Alternative and Complementary Validation Methods
Beyond the core techniques, several other methods can provide valuable, often complementary, information for stereochemical validation.
Vibrational Circular Dichroism (VCD)
VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution. By comparing the experimental VCD spectrum to one predicted by quantum chemical calculations, the absolute configuration can be determined without the need for crystallization.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful technique for separating enantiomers. While not providing direct structural information, it is invaluable for determining enantiomeric purity and can be used to isolate individual enantiomers for further analysis. The separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer.
Mosher's Method (NMR Derivatization)
This NMR-based technique is used to determine the absolute configuration of chiral secondary alcohols. The alcohol is derivatized with a chiral reagent, α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form diastereomeric esters. The differences in the ¹H NMR chemical shifts of the protons near the newly formed chiral center can be analyzed to deduce the absolute configuration.
Experimental Protocols
Synthesis and Purification of this compound
This compound can be synthesized by the bromine oxidation of commercially available D-lyxose.
-
Oxidation: D-lyxose is dissolved in water with potassium carbonate and cooled to 0 °C. Bromine is added dropwise, and the reaction is stirred for 1 hour.
-
Acidification and Extraction: The reaction mixture is acidified to pH 3-4 with formic acid. Volatile components are removed under reduced pressure. The resulting oil is dissolved in ethanol to precipitate inorganic salts.
-
Purification: After filtration, the ethanol solution is concentrated. The crude product is then purified by crystallization.
Single-Crystal X-ray Diffraction
-
Crystal Growth: A suitable single crystal of this compound is grown, for example, by slow evaporation from a solution.
-
Data Collection: The crystal is mounted on a diffractometer, and X-ray diffraction data are collected at a controlled temperature.
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The crystal structure is then solved and refined to obtain the final atomic coordinates.
NMR Spectroscopy
-
Sample Preparation: A small amount of purified this compound is dissolved in a suitable deuterated solvent (e.g., D₂O).
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer. Two-dimensional NMR experiments (e.g., COSY, HSQC) can be performed to aid in signal assignment.
-
Data Analysis: The chemical shifts, coupling constants, and integration of the signals are analyzed to confirm the structure and relative stereochemistry.
Visualizing the Validation Workflow
The following diagrams illustrate the logical flow of the stereochemical validation process for this compound.
Caption: Experimental workflow for the synthesis and stereochemical validation of this compound.
Caption: Decision pathway for selecting a stereochemical validation method.
Conclusion
The stereochemical validation of this compound is most definitively achieved through a combination of techniques. Single-crystal X-ray crystallography provides unambiguous proof of the absolute configuration, while NMR spectroscopy confirms the structure and provides insights into its conformation in solution. For instances where crystallization is not feasible, VCD offers a powerful alternative for determining the absolute configuration. Chiral HPLC is an essential tool for assessing enantiomeric purity. The choice of methodology will ultimately depend on the specific research question, available instrumentation, and the physical properties of the sample. For drug development professionals, a multi-faceted approach is recommended to ensure the highest level of confidence in the stereochemical integrity of the molecule.
References
A Comparative Guide to the Spectroscopic Data of d-Lyxono-1,4-lactone and its Isomers
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the spectroscopic properties of d-Lyxono-1,4-lactone and its key isomers, d-Arabinono-1,4-lactone, d-Ribono-1,4-lactone, and d-Xylono-1,4-lactone. This guide provides supporting experimental data and detailed methodologies to aid in the identification and characterization of these important sugar lactones.
The subtle stereochemical differences among pentose-derived γ-lactones present a significant challenge in their analytical characterization. Accurate and comprehensive spectroscopic data is paramount for researchers in fields ranging from carbohydrate chemistry to drug development, where these molecules serve as chiral building blocks and potential bioactive agents. This guide offers a direct comparison of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound and its common isomers.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its isomers. All NMR data is reported for samples dissolved in deuterium oxide (D₂O) to ensure a consistent comparison of chemical shifts.
¹H NMR Spectral Data (in D₂O)
| Compound | H-2 (ppm) | H-3 (ppm) | H-4 (ppm) | H-5, H-5' (ppm) |
| This compound | 4.67 (d, J=5.1 Hz)[1] | 4.50 (dd, J=4.4 Hz)[1] | 4.56 (dt, J=2.6, 7.6 Hz)[1] | 3.81-3.89 (m)[1] |
| d-Arabinono-1,4-lactone | Not explicitly found | Not explicitly found | Not explicitly found | Not explicitly found |
| d-Ribono-1,4-lactone | ~4.44 (m)[2] | ~4.44 (m) | ~3.87 (m) | ~3.81 (m) |
| d-Xylono-1,4-lactone | Not explicitly found | Not explicitly found | Not explicitly found | Not explicitly found |
¹³C NMR Spectral Data (in D₂O)
| Compound | C-1 (ppm) | C-2 (ppm) | C-3 (ppm) | C-4 (ppm) | C-5 (ppm) |
| This compound | 178.3 | 70.5 | 69.5 | 81.6 | 59.7 |
| d-Arabinono-1,4-lactone | Not explicitly found | Not explicitly found | Not explicitly found | Not explicitly found | Not explicitly found |
| d-Ribono-1,4-lactone | Not explicitly found | Not explicitly found | Not explicitly found | Not explicitly found | Not explicitly found |
| d-Xylono-1,4-lactone | Not explicitly found | Not explicitly found | Not explicitly found | Not explicitly found | Not explicitly found |
Infrared (IR) Spectroscopy Data
| Compound | Key Absorptions (cm⁻¹) |
| This compound | ~1770 (C=O, γ-lactone) |
| d-Arabinono-1,4-lactone | Not explicitly found |
| d-Ribono-1,4-lactone | Not explicitly found |
| d-Xylono-1,4-lactone | Not explicitly found |
Mass Spectrometry Data
| Compound | Method | Key Fragments (m/z) |
| This compound | Not explicitly found | Not explicitly found |
| d-Arabinono-1,4-lactone | GC-MS | 117.0, 133.0, 102.0, 217.0, 103.0 |
| d-Ribono-1,4-lactone | GC-MS | 117.0, 103.0, 133.0, 102.0, 217.0 |
| d-Xylono-1,4-lactone | Not explicitly found | Not explicitly found |
Visualization of Isomeric Relationships
The stereochemical differences between this compound and its isomers are visualized in the following diagram. The configuration at each chiral center (C2, C3, and C4) determines the specific isomer.
Caption: Epimeric relationships of this compound and its isomers.
Experimental Protocols
The following are generalized yet detailed methodologies for the acquisition of the spectroscopic data presented in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the lactone in 0.5-0.7 mL of deuterium oxide (D₂O, 99.9 atom % D). Add a small amount of a suitable internal standard (e.g., DSS or TSP) for chemical shift referencing if quantitative analysis is required.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe suitable for ¹H and ¹³C detection.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or more) to achieve a good signal-to-noise ratio.
-
Suppress the residual HOD signal using appropriate solvent suppression techniques (e.g., presaturation).
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.
-
A larger number of scans will be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.
-
Employ techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) to aid in the assignment of carbon multiplicities (CH, CH₂, CH₃).
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the internal standard.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation:
-
Solid State (KBr pellet): Mix a small amount of the finely ground sample (1-2 mg) with dry potassium bromide (KBr, ~100 mg). Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Instrumentation: Use a Fourier-transform infrared spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or clean ATR crystal).
-
Record the sample spectrum over a typical range of 4000-400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.
-
-
Data Processing: The final spectrum is typically presented in terms of transmittance or absorbance as a function of wavenumber (cm⁻¹).
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the lactone in a suitable volatile solvent (e.g., methanol or acetonitrile). For GC-MS analysis, derivatization (e.g., silylation) may be necessary to increase volatility.
-
Instrumentation:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Use a GC system coupled to a mass spectrometer (e.g., quadrupole or time-of-flight).
-
Electrospray Ionization-Mass Spectrometry (ESI-MS): Use a liquid chromatography system or direct infusion coupled to an ESI-mass spectrometer.
-
-
Data Acquisition:
-
GC-MS: The sample is vaporized and separated on a GC column before entering the mass spectrometer. Electron ionization (EI) is commonly used.
-
ESI-MS: The sample solution is sprayed into the mass spectrometer, and ions are generated in the gas phase. This is a softer ionization technique, often resulting in the observation of the molecular ion.
-
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragmentation patterns. These patterns provide valuable information about the structure of the molecule.
References
Assessing the Efficacy of D-Lyxono-1,4-lactone as a Synthetic Intermediate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
D-Lyxono-1,4-lactone, a derivative of the pentose sugar D-lyxose, serves as a versatile chiral building block in organic synthesis. Its rigid furanose structure and multiple stereocenters make it an attractive starting material for the synthesis of complex molecules, including nucleoside analogs and unique amino acids. This guide provides an objective comparison of this compound's performance as a synthetic intermediate against other common alternatives, supported by experimental data and detailed protocols.
Comparison of Synthetic Applications
The utility of this compound is best assessed by comparing its performance in specific synthetic routes against established alternatives. Here, we examine its application in the synthesis of β-hydroxyenduracididines and compare its general profile as a chiral starting material to D-Ribono-1,4-lactone.
Synthesis of β-Hydroxyenduracididines
The non-proteinogenic amino acid β-hydroxyenduracididine is a key component of mannopeptimycin antibiotics. The synthesis of its d- and l-forms has been approached from various starting materials, including this compound derivatives, Garner's aldehyde, and diacetone D-glucose.
Table 1: Comparison of Starting Materials for β-Hydroxyenduracididine Synthesis
| Starting Material | Key Advantages | Reported Overall Yield | Number of Steps | Reference |
| This compound | Utilizes inherent chirality of the sugar backbone, potentially reducing steps to install stereocenters. | Not explicitly stated for the full synthesis in the provided abstracts. | Multi-step | [1] |
| Garner's Aldehyde | A well-established chiral building block. | Not explicitly stated for the full synthesis in the provided abstracts, but a 15-step synthesis is mentioned. | 15 | [2] |
| Diacetone D-Glucose | Readily available and cost-effective starting material. | A related synthesis of an L-iduronate donor from diacetone D-glucose is reported in good overall yield. | Multi-step | [3] |
General Chiral Synthesis: this compound vs. D-Ribono-1,4-lactone
D-Ribono-1,4-lactone is another pentonolactone frequently employed in chiral synthesis. A direct comparison of their efficacy in producing similar types of compounds highlights their respective strengths.
Table 2: Comparison of this compound and D-Ribono-1,4-lactone as Synthetic Intermediates
| Feature | This compound | D-Ribono-1,4-lactone |
| Starting Material | D-Lyxose | D-Ribose |
| Synthesis Yield | 39.3% from D-lyxose[4] | - |
| Key Applications | Synthesis of O-tosyl derivatives, intended for quaternary ammonium salts[1], β-hydroxyenduracididines | Synthesis of 5-thio-D-ribopyranose (46-57% overall yield), 5-O-acetyl-D-ribono-1,4-lactone (>99% conversion), nucleoside and selenonucleoside analogs |
| Noted Features | - | A key intermediate in various bioactive molecule syntheses. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and evaluating the efficacy of a synthetic intermediate.
Synthesis of this compound from D-Lyxose
This protocol describes the oxidation of D-lyxose to form this compound.
Materials:
-
D-lyxose
-
Potassium carbonate
-
Bromine
-
88% Formic acid
-
Ethanol
-
Water
Procedure:
-
Dissolve D-lyxose (5.00 g, 33.35 mmol) and potassium carbonate (5.50 g) in water (60 mL) in a round-bottomed flask and stir at 0 °C.
-
Add bromine (2.0 mL, 77.7 mmol) dropwise to the mixture.
-
After 1 hour, stop cooling and acidify the mixture with 88% formic acid to a pH of 3–4.
-
Remove volatile components under reduced pressure.
-
Dissolve the resulting oil in ethanol (30 mL) at room temperature to precipitate inorganic salts.
-
Filter the solution and wash the salts with additional ethanol (20 mL).
-
Combine the ethanol layers and concentrate under reduced pressure to yield an oil containing a mixture of this compound and D-lyxono-1,5-lactone. The reported yield for the isolated this compound (2a) after crystallization is 39.3%.
Synthesis of 2-O-Tosyl-3,5-O-isopropylidene-D-lyxono-1,4-lactone
This protocol details the tosylation of a protected this compound derivative.
Materials:
-
Mixture of 3,5-O-isopropylidene-D-lyxono-1,4-lactone isomers
-
Pyridine
-
Tosyl chloride
-
Dichloromethane (CH₂Cl₂)
-
10% aqueous HCl solution
-
Saturated aqueous NaHCO₃ solution
-
Water
Procedure:
-
Dissolve the mixture of 3,5-O-isopropylidene-D-lyxono-1,4-lactone isomers (1.87 g) in cold pyridine (18.6 mL).
-
Add tosyl chloride (3.94 g, 20.66 mmol) in small portions over approximately 1.5 hours, maintaining the temperature between 0–2 °C.
-
Stir the mixture for another hour at 0 °C and then leave it for 20 hours at 5 °C.
-
Add CH₂Cl₂ (30 mL) to the mixture.
-
Extract the solution with water (10 mL), 10% aqueous HCl solution (6 mL), and saturated aqueous NaHCO₃ solution (6 mL).
-
The organic layer is then processed to isolate the 2-O-tosyl derivative.
Visualizing Synthetic Pathways
The following diagrams illustrate the key synthetic transformations discussed in this guide.
Caption: Synthesis of this compound from D-Lyxose.
Caption: Derivatization of this compound for further synthesis.
Caption: Alternative starting materials for the synthesis of β-hydroxyenduracididines.
Conclusion
This compound is a valuable chiral intermediate, particularly advantageous for syntheses where its inherent stereochemistry can be efficiently utilized. The synthesis from D-lyxose provides a direct route to this lactone, albeit with moderate yields. Its efficacy in comparison to other starting materials like Garner's aldehyde or diacetone D-glucose for the synthesis of complex targets such as β-hydroxyenduracididines depends on the specific synthetic strategy, including the desired stereochemistry and the number of required steps. D-Ribono-1,4-lactone presents a strong alternative for the synthesis of other classes of bioactive molecules, often with high yields in specific transformations. The choice of the optimal synthetic intermediate will ultimately depend on a careful evaluation of factors such as the availability of the starting material, the overall yield, the number of synthetic steps, and the stereochemical requirements of the target molecule.
References
- 1. Crystal Structures of this compound and Its O-Tosyl Derivative [mdpi.com]
- 2. US5565037A - Process for preparing 1,2-5,6-diacetone-D-glucose - Google Patents [patents.google.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Pot and time economies in the total synthesis of Corey lactone - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of d-Lyxono-1,4-lactone and l-Lyxono-1,4-lactone: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the enantiomeric pair, d-Lyxono-1,4-lactone and l-Lyxono-1,4-lactone. While existing research heavily favors the d-isomer, this document compiles the available data on the physicochemical properties, synthesis, and potential biological activities of both molecules to facilitate further investigation and application.
Physicochemical Properties
The stereochemistry of d- and l-Lyxono-1,4-lactone dictates their interaction with chiral environments, a critical factor in their biological activity. While comprehensive experimental data for l-Lyxono-1,4-lactone is limited, the following table summarizes the known and computed physicochemical properties for both enantiomers. The data for this compound is primarily derived from experimental observations, whereas the data for the l-isomer is largely computational.
| Property | This compound | l-Lyxono-1,4-lactone |
| Molecular Formula | C₅H₈O₅ | C₅H₈O₅ |
| Molecular Weight | 148.11 g/mol | 148.11 g/mol [1][2] |
| Melting Point | 105.5–106.0 °C[3] | Data not available |
| ¹H NMR (500 MHz, D₂O) | δ 4.67 (d, 1H), 4.56 (dt, 1H), 4.50 (dd, 1H), 3.89–3.81 (m, 2H)[3] | Data not available |
| ¹³C NMR (125 MHz, D₂O) | δ 178.3, 81.6, 70.5, 69.5, 59.7[3] | Data not available |
| Computed XLogP3 | -1.4 | -1.4 |
| Crystal Structure | Orthorhombic, P2₁2₁2₁ | Data not available |
Synthesis and Spectroscopic Characterization
The synthesis of these enantiomers typically starts from their respective parent sugars, d-lyxose and l-lyxose. The classical method involves the oxidation of the aldose with bromine water to form the corresponding aldonic acid, which then undergoes intramolecular esterification to yield the γ-lactone.
Synthesis of this compound
A detailed and experimentally verified protocol for the synthesis of this compound from d-lyxose is available. The process involves the oxidation of d-lyxose using bromine water in the presence of a carbonate buffer, followed by acidification and purification to isolate the lactone.
Experimental Protocol: Bromine Water Oxidation of d-Lyxose
-
Reaction Setup: In a round-bottomed flask, dissolve d-lyxose (5.00 g, 33.35 mmol) and potassium carbonate (5.50 g) in water (60 mL). Stir the mixture at 0 °C.
-
Oxidation: Add bromine (2.0 mL, 77.7 mmol) dropwise to the cooled and stirred mixture.
-
Quenching and Acidification: After 1 hour, stop the cooling and acidify the mixture with 88% formic acid to a pH of 3–4.
-
Work-up: Remove volatile components under reduced pressure. Dissolve the resulting oil in ethanol (30 mL) at room temperature to precipitate inorganic salts.
-
Purification: Filter the mixture and wash the salts with additional ethanol (20 mL). Combine the ethanol layers and concentrate under reduced pressure to obtain a mixture of this compound and its δ-lactone form.
-
Crystallization: Dissolve a small portion of the mixture in boiling ethyl acetate and allow it to cool to room temperature, followed by crystallization at -20 °C to yield pure this compound as white crystals.
Spectroscopic analysis, including IR and NMR, confirms the formation of the γ-lactone. The IR spectrum of the product mixture shows a characteristic C=O stretching vibration band for a γ-lactone at 1780–1760 cm⁻¹.
Synthesis of l-Lyxono-1,4-lactone
Detailed experimental protocols for the synthesis of l-Lyxono-1,4-lactone are less common in the literature. However, one reported method involves the base-promoted hydrolysis of a 5-chlorinated D-ribonolactone derivative, which proceeds with an inversion of configuration at the C-4 position to yield an l-lyxono-1,4-lactone derivative.
References
Performance of d-Lyxono-1,4-lactone in Various Solvent Systems: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the behavior of a compound in different solvents is critical for designing experiments, developing formulations, and ensuring the stability of active pharmaceutical ingredients. This guide provides a comparative evaluation of d-Lyxono-1,4-lactone's performance in various solvent systems, drawing from available literature. While direct quantitative comparative studies are limited, this guide synthesizes existing data and provides context based on the behavior of similar sugar lactones.
Solubility Profile
This compound, a sugar lactone, exhibits solubility in a range of polar solvents. Its hydroxyl groups and the polar ester linkage contribute to its affinity for protic and polar aprotic solvents.
Qualitative Solubility Data for this compound
| Solvent System | Solvent Type | Observation | Citation |
| Water | Polar Protic | Dissolved during synthesis and extraction.[1] | |
| Ethanol | Polar Protic | Used as a solvent for dissolving the crude product after synthesis.[1] | |
| Acetone | Polar Aprotic | Used as a solvent for dissolving the lactone for subsequent reactions.[1] | |
| Ethyl Acetate | Polar Aprotic | Used as a solvent for crystallization, suggesting moderate solubility at elevated temperatures and lower solubility at room temperature.[1] | |
| Methanol | Polar Protic | A derivative was dissolved in methanol under reflux.[1] |
Predicted Solubility of a Structurally Similar Lactone
Stability and Reactivity
The stability of this compound is influenced by the solvent system, particularly in the presence of acid or base, which can catalyze hydrolysis of the lactone ring.
General Reactivity of Lactones
Lactones are cyclic esters and are susceptible to hydrolysis, which breaks the ring to form the corresponding hydroxy acid. This reaction is reversible and can be catalyzed by both acids and bases. The five-membered γ-lactone ring is generally more thermodynamically stable than the six-membered δ-lactone ring.
In non-aqueous, aprotic solvents, this compound is expected to be relatively stable. However, in protic solvents, particularly alcohols, there is a potential for transesterification, where the alcohol acts as a nucleophile, leading to the formation of a new ester.
Experimental Protocols
For researchers wishing to conduct their own detailed comparative studies, the following experimental protocols for determining solubility and stability are provided.
Protocol 1: Determination of Solubility using the Shake-Flask Method
This method is a standard procedure for determining the solubility of a compound in a given solvent.
-
Preparation: Add an excess amount of this compound to a known volume of the desired solvent in a flask.
-
Equilibration: Seal the flask and agitate it at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: Allow the undissolved solid to settle. Centrifuge or filter the solution to separate the saturated solution from the excess solid.
-
Quantification: Accurately measure the concentration of this compound in the saturated solution using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with a refractive index detector (RID) or a UV detector if the lactone has a chromophore.
-
Calculation: The solubility is expressed as the concentration of the lactone in the saturated solution (e.g., in g/L or mol/L).
Protocol 2: Evaluation of Stability by HPLC
This protocol outlines a method to assess the stability of this compound in different solvent systems over time.
-
Sample Preparation: Prepare solutions of this compound in the different solvent systems to be tested at a known concentration.
-
Storage: Store the solutions under controlled conditions (e.g., specific temperature and light exposure).
-
Time-Point Analysis: At specified time intervals (e.g., 0, 24, 48, 72 hours), withdraw an aliquot from each solution.
-
HPLC Analysis: Analyze the aliquots by a validated stability-indicating HPLC method. The method should be capable of separating the intact this compound from any potential degradation products.
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A mixture of water and a suitable organic solvent (e.g., acetonitrile or methanol), often with a buffer to control pH.
-
Detection: Refractive Index Detector (RID) is suitable for sugar lactones that lack a strong UV chromophore.
-
-
Data Analysis: Quantify the peak area of the intact this compound at each time point. A decrease in the peak area over time indicates degradation. The rate of degradation can be calculated to compare stability across different solvent systems.
Visualizations
Signaling Pathway for Lactone Hydrolysis
Caption: Reversible hydrolysis of this compound to d-Lyxonic acid.
Experimental Workflow for Stability Assessment
References
Safety Operating Guide
Safe Disposal of d-Lyxono-1,4-lactone: A Procedural Guide
Researchers and laboratory personnel must adhere to strict safety protocols when handling and disposing of chemical reagents. This guide provides essential, step-by-step procedures for the proper disposal of d-Lyxono-1,4-lactone, ensuring minimal environmental impact and adherence to safety standards. While this compound is not classified as a hazardous substance, proper disposal is crucial for maintaining a safe laboratory environment.
Personal Protective Equipment (PPE) and Precautionary Measures
Before beginning any disposal procedure, ensure that appropriate personal protective equipment is worn. This includes, but is not limited to:
-
Eye Protection : Wear appropriate protective eyeglasses or chemical safety goggles.[1]
-
Hand Protection : Wear appropriate protective gloves to prevent skin exposure.[1][2]
-
Body Protection : Wear a lab coat or other protective clothing.[1]
-
Respiratory Protection : If dust is generated, a NIOSH/MSHA or European Standard EN 136 approved respirator is required.
Handle the material in a well-ventilated area to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing.
Spill Management
In the event of a spill, follow these steps to contain and clean the area:
-
Ventilate the Area : Ensure adequate ventilation.
-
Contain the Spill : Stop the leak if it is safe to do so.
-
Collect the Material : For solid spills, sweep or vacuum the material and place it into a suitable, labeled container for disposal. Avoid actions that could generate dust.
-
Clean the Area : After the material has been collected, clean the affected area thoroughly.
Disposal Procedure
The disposal of this compound should be conducted in accordance with federal, state, and local regulations.
-
Material Collection : Collect the waste material in a clearly labeled, sealed container.
-
Waste Characterization : Although not classified as hazardous, it is good practice to note the contents clearly.
-
Consult with EHS : Contact your institution's Environmental Health and Safety (EHS) office for specific guidance on disposal procedures. They will provide information on the appropriate waste stream for non-hazardous chemical solids.
-
Incompatible Materials : Store this compound waste away from strong oxidizing agents and strong bases, as these are incompatible materials. It is also noted to be sensitive to moisture and light.
Quantitative Data
No specific quantitative data for the disposal of this compound, such as concentration limits for specific disposal methods, are available in the provided safety data sheets. Disposal should be managed as a non-hazardous solid chemical waste, following institutional and local guidelines.
Experimental Workflow for Disposal
The following diagram outlines the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling d-Lyxono-1,4-lactone
For researchers, scientists, and drug development professionals, ensuring safe and efficient laboratory operations is paramount. This guide provides immediate, essential safety and logistical information for handling d-Lyxono-1,4-lactone, a key biochemical reagent. Adherence to these protocols will help maintain a safe laboratory environment and ensure the integrity of your research.
Personal Protective Equipment (PPE)
Based on available safety data, this compound is not classified as a hazardous substance or mixture. However, in accordance with good industrial hygiene and safety practices, the following personal protective equipment is recommended to minimize exposure and ensure safe handling.
| PPE Category | Recommended Equipment |
| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] |
| Skin Protection | Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat or other protective clothing to prevent skin exposure.[1] |
| Respiratory Protection | Under normal use conditions where adequate ventilation is available, no respiratory protection is typically required.[1] Avoid inhalation of dust.[2] |
Operational and Disposal Plans
Proper handling and disposal are critical for laboratory safety and environmental responsibility. The following procedural guidance outlines the key steps for the operational workflow and disposal of this compound.
Experimental Protocol: Handling a Non-Hazardous Solid Biochemical Reagent
This protocol provides a general framework for handling this compound and other similar non-hazardous solid biochemicals.
-
Preparation:
-
Before handling, ensure you have read and understood the Safety Data Sheet (SDS).
-
Work in a well-ventilated area.
-
Assemble all necessary equipment, including personal protective equipment (PPE), weighing materials, and dissolution solvents.
-
Ensure the weighing area is clean to prevent cross-contamination.
-
-
Handling and Use:
-
Don the appropriate PPE as specified in the table above.
-
Carefully weigh the desired amount of this compound. Avoid creating dust.
-
If dissolving the solid, add it slowly to the solvent while stirring to ensure complete dissolution.
-
Keep containers tightly closed when not in use to protect from moisture and light, as the substance can be sensitive to both.[1]
-
-
Spill Management:
-
In case of a small spill, sweep up the solid material, taking care not to generate dust, and place it in a suitable container for disposal.
-
Clean the spill area with a damp cloth.
-
For larger spills, follow your institution's established emergency procedures.
-
-
Disposal:
-
This compound is generally considered a non-hazardous waste.
-
Solid, non-hazardous chemical waste may often be disposed of in the regular trash, but it is crucial to consult with your institution's Environmental Health and Safety (EHS) department for specific guidelines.
-
Do not dispose of in laboratory trash cans that will be handled by custodial staff; instead, place directly into designated dumpsters if permitted.
-
Empty containers should be rinsed and have their labels defaced before being discarded.
-
Logical Workflow for Handling this compound
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
